3-Chloro-4-isopropoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSPLPLQLJAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626749 | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-07-3 | |
| Record name | 3-Chloro-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-isopropoxybenzoic acid CAS number 213598-07-3
An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid (CAS: 213598-07-3): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery. Its unique structural features—a reactive carboxylic acid handle, a lipophilic isopropoxy group, and a strategically placed chlorine atom—make it a versatile intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway with detailed protocols, discusses robust analytical methods for characterization and quality control, and explores its applications in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Core Chemical Identity and Physicochemical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1] The molecule's architecture is key to its utility. The carboxylic acid group serves as a primary point for chemical modification, readily forming esters and amides. The isopropoxy group increases lipophilicity, which can enhance membrane permeability of derivative compounds, while the chlorine atom can influence electronic properties, metabolic stability, and binding interactions through halogen bonding.
Table 1: Physicochemical and Safety Information
| Property | Value | Source(s) |
| CAS Number | 213598-07-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2][3] |
| Molecular Weight | 214.65 g/mol | [2][3][4] |
| IUPAC Name | 3-chloro-4-propan-2-yloxybenzoic acid | [4] |
| Appearance | White or off-white crystalline powder | [1] |
| Purity | Typically ≥95-98% | [1][4][5] |
| Canonical SMILES | CC(C)OC1=CC=C(C(=O)O)C=C1Cl | [4] |
| InChIKey | QXSPLPLQLJAPSM-UHFFFAOYSA-N | [2][4] |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [2][4] |
| Storage | Store in a cool, dry area in a tightly closed container. | [1][5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach offers high yields and utilizes readily available starting materials.
Conceptual Synthetic Strategy
The most common strategy involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid precursor with an isopropyl halide. The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide.
Caption: Representative workflow for the synthesis of this compound.
Detailed Experimental Protocol: Lab-Scale Synthesis
This protocol describes a representative method starting from the methyl ester of 3-chloro-4-hydroxybenzoic acid to prevent side reactions with the carboxylic acid.
Materials:
-
Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)
-
2-Bromopropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate, Hexanes
-
Deionized water
Step 1: O-Alkylation (Ether Formation)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Add 2-bromopropane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: K₂CO₃ is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid (if it were unprotected), minimizing side reactions. DMF is an excellent polar aprotic solvent that promotes the Sₙ2 reaction rate.
-
Step 2: Workup and Isolation of the Ester Intermediate
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude methyl 3-chloro-4-isopropoxybenzoate, which can be used directly in the next step.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible and efficient method for converting the ester to the corresponding carboxylate salt.
-
Step 4: Acidification and Product Isolation
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated HCl to acidify the solution to a pH of ~1-2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts.
Step 5: Purification
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield pure this compound.
-
Dry the final product under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
Caption: Standard quality control workflow for this compound.
Table 2: Comparative Overview of Analytical Methods
| Method | Principle | Purpose | Key Information Provided |
| HPLC-UV | Reverse-phase chromatography with UV detection.[6] | Purity assessment and quantification. | Percentage purity, detection of impurities. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | Structural confirmation and identification. | Chemical shifts, integration, and splitting patterns confirming proton environment. |
| LC-MS | Liquid Chromatography-Mass Spectrometry. | Molecular weight verification. | Mass-to-charge ratio (m/z) of the molecular ion, confirming elemental composition. |
| FT-IR | Fourier-Transform Infrared Spectroscopy. | Functional group identification. | Characteristic vibrational frequencies for O-H (acid), C=O (acid), and C-O (ether). |
Detailed Protocol: HPLC-UV for Purity Determination
This method is adapted from standard protocols for analyzing aromatic carboxylic acids.[6]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid), run in an isocratic or gradient mode.
-
Rationale: The C18 stationary phase is nonpolar, making it ideal for retaining and separating aromatic compounds. TFA is added to acidify the mobile phase, ensuring the carboxylic acid remains protonated for better peak shape and retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm.
-
Procedure:
-
Prepare a stock solution of the sample in acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the sample solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[5][7] Its value lies in its capacity as a versatile scaffold.
-
Scaffold for SAR Studies: The carboxylic acid group is an ideal anchor point for creating libraries of amides and esters. By reacting the acid with a diverse set of amines or alcohols, researchers can rapidly generate numerous analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
-
Intermediate for Targeted Therapies: Benzoic acid derivatives are core structures in a wide range of drugs. This compound has been identified as a building block for potential non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[7] The specific substitution pattern may be useful in developing inhibitors for enzymes like Stearoyl-CoA desaturase 1 (SCD1), which has been implicated in metabolic diseases.[8]
-
Prodrug Development: The carboxylic acid functionality can be esterified to create prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.[9] This strategy can be used to improve solubility, taste, or absorption.
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) or inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Precautionary Measures:
Conclusion
This compound (CAS: 213598-07-3) is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined structure provides a reliable and versatile platform for synthesizing diverse compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.
References
- Acmec Biochemical. (n.d.). 213598-07-3[this compound].
- Axios Research. (n.d.). This compound - CAS - 213598-07-3.
- Shanghai Jingshi Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS NO.213598-07-3.
- Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.213598-07-3.
- Fluorochem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Gilead Sciences, Inc. (2008). United States Patent No. US 7,652,013 B2.
- Andappan, M. M., et al. (2021). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
Sources
- 1. This compound, CasNo.213598-07-3 Shanghai Jingshi Pharmaceutical Technology Co., Ltd. China (Mainland) [jingshi12.lookchem.com]
- 2. 213598-07-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound - CAS - 213598-07-3 | Axios Research [axios-research.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound, CasNo.213598-07-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Guide to the Spectroscopic Characterization of 3-Chloro-4-isopropoxybenzoic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-4-isopropoxybenzoic acid (CAS No: 213598-07-3), a compound of interest in pharmaceutical and agrochemical synthesis.[1][2] As a substituted benzoic acid derivative, its structural confirmation relies on a multi-technique spectroscopic approach. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind spectral interpretation, and provides robust, self-validating protocols for data acquisition.
The molecular structure, featuring a carboxylic acid, an isopropyl ether, and a chlorinated aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in drug development and chemical synthesis for identity confirmation, purity assessment, and quality control.
Molecular Structure and Spectroscopic Overview
The logical first step in any spectroscopic analysis is to examine the molecule's structure to anticipate the expected signals. The key structural features of this compound (C₁₀H₁₁ClO₃) are the aromatic protons with distinct electronic environments, the isopropyl group protons, and the acidic proton of the carboxylic acid. Carbon environments are similarly diverse.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented here are based on established prediction algorithms and spectral data from analogous compounds.[3][4][5][6]
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents (chlorine, alkoxy, and carboxyl groups).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | - | 1H |
| Aromatic H (position 2) | ~8.0 | Doublet | ~2.0 | 1H |
| Aromatic H (position 6) | ~7.9 | Doublet of Doublets | ~8.5, 2.0 | 1H |
| Aromatic H (position 5) | ~7.0 | Doublet | ~8.5 | 1H |
| Isopropoxy Methine (-CH) | ~4.7 | Septet | ~6.0 | 1H |
| Isopropoxy Methyl (-CH₃) | ~1.4 | Doublet | ~6.0 | 6H |
Interpretation and Causality
-
Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic downfield, broad singlet.
-
Aromatic Protons (7.0-8.0 ppm): The three aromatic protons are in different chemical environments. The proton at position 2 is ortho to the electron-withdrawing carboxyl group and meta to the chlorine, appearing as a doublet. The proton at position 6 is ortho to the carboxyl group and ortho to the chlorine, leading to a doublet of doublets. The proton at position 5 is ortho to the electron-donating isopropoxy group and meta to the carboxyl group, making it the most upfield of the aromatic signals.
-
Isopropoxy Protons: The methine proton (~4.7 ppm) is split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (~1.4 ppm) are split into a doublet by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~167 |
| Aromatic C4 (-O-iPr) | ~158 |
| Aromatic C3 (-Cl) | ~133 |
| Aromatic C1 (-COOH) | ~132 |
| Aromatic C6 | ~130 |
| Aromatic C2 | ~123 |
| Aromatic C5 | ~115 |
| Isopropoxy Methine (-C H) | ~72 |
| Isopropoxy Methyl (-C H₃) | ~22 |
NMR Experimental Protocol
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.[3]
-
Probe: Standard 5 mm broadband probe, tuned to the ¹H or ¹³C frequency.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, including the slowly relaxing carboxyl proton.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
Caption: Key NMR correlations and spectral regions for the molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |
| ~3080 | C-H stretch | Aromatic | Medium |
| ~2980 | C-H stretch | Aliphatic (isopropyl) | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong |
| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
| ~800 | C-Cl stretch | Aryl Halide | Strong |
Interpretation and Causality
-
O-H Stretch (3300-2500 cm⁻¹): The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching absorption.[7][8] Its breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[9][10]
-
C=O Stretch (1710-1680 cm⁻¹): A strong, sharp peak in this region confirms the presence of a carbonyl group.[11][12] For a carboxylic acid, this peak is typically found around 1710 cm⁻¹.
-
C-O Stretches (1320-1210 cm⁻¹): The spectrum will contain strong absorptions in this region corresponding to the C-O stretching of both the carboxylic acid and the aryl ether linkage.[9]
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-C stretches, C-H bends, and the C-Cl stretch, that are unique to the molecule's overall structure.
IR Experimental Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory.
-
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample to ensure good contact with the crystal. Collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Expected Mass Spectrometry Data (ESI)
-
Molecular Formula: C₁₀H₁₁ClO₃
-
Monoisotopic Mass: 214.0397 g/mol
-
Negative Ion Mode ([M-H]⁻): m/z 213.0325
-
Positive Ion Mode ([M+H]⁺): m/z 215.0469
Fragmentation Analysis (Negative Ion Mode)
Negative ion mode is often highly informative for carboxylic acids. The primary fragmentation pathway involves the loss of carbon dioxide.[13][14]
-
[M-H]⁻ → [M-H-CO₂]⁻: The initial deprotonated molecule at m/z 213.03 will readily lose a molecule of CO₂ (44.01 Da). This is a characteristic fragmentation of deprotonated benzoic acids.[14]
-
Fragment: m/z 169.02 (C₉H₁₀ClO⁻)
-
Further fragmentation of the m/z 169 ion could involve the loss of a propene molecule (C₃H₆, 42.05 Da) from the isopropoxy group.
-
[C₉H₁₀ClO]⁻ → [C₆H₄ClO]⁻:
-
Fragment: m/z 127.00 (chlorophenoxide anion)
-
Caption: Predicted ESI⁻ fragmentation pathway for the molecule.
Mass Spectrometry Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of a weak base (e.g., ammonium hydroxide) can be added to promote deprotonation in negative ion mode.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for obtaining high-resolution mass measurements.[13][14]
-
Infusion Analysis:
-
Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters (Negative Mode):
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Isolate the precursor ion of interest ([M-H]⁻, m/z 213.03) in the first mass analyzer.
-
Introduce a collision gas (e.g., Argon) into a collision cell to induce fragmentation.
-
Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.[13]
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the hydrogen-bonded carboxylic acid. High-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that further corroborate the proposed structure. The protocols detailed herein provide a robust framework for obtaining high-quality, reliable data essential for any research or development endeavor involving this compound.
References
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Chemsrc. (2025, September 23). 3-chloro-4-isopropyl-benzoic acid | CAS#:161622-06-6.
- Guo, M., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- MySkinRecipes. (n.d.). This compound.
- NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- www.nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.
- www.nmrdb.org. (n.d.). Predict 1H proton NMR spectra.
- www.nmr-predictor.com. (n.d.). Simulate and predict NMR spectra.
- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- The Wilson Group. (n.d.). PROSPRE - 1H NMR Predictor.
- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 213598-07-3 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. PROSPRE [prospre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azooptics.com [azooptics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid: Molecular Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-4-isopropoxybenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its molecular structure, exploring the intricate interplay of its functional groups and their influence on the molecule's electronic properties and reactivity. This guide will further elucidate the bonding characteristics, supported by theoretical considerations and spectroscopic data interpretation. Additionally, a plausible synthetic pathway and relevant characterization techniques are discussed to provide a holistic understanding of this important chemical entity for professionals in drug discovery and development.
Introduction
This compound, with the IUPAC name 3-chloro-4-(propan-2-yloxy)benzoic acid[2], is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it a valuable scaffold for the development of novel compounds with desired biological activities. Notably, it serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals, highlighting its significance in applied chemistry.[1]
Molecular Structure and Elucidation
The structural integrity of a molecule is fundamental to its chemical behavior. Here, we dissect the molecular architecture of this compound and discuss the methods for its structural confirmation.
Atomic Composition and Connectivity
The molecular formula of this compound is C₁₀H₁₁ClO₃, and it has a molecular weight of 214.65 g/mol .[2] The molecule consists of a central benzene ring substituted with three functional groups:
-
A carboxylic acid group (-COOH) at position 1.
-
A chlorine atom (-Cl) at position 3.
-
An isopropoxy group (-OCH(CH₃)₂) at position 4.
The connectivity of these atoms is depicted in the 2D structural representation below.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-(propan-2-yloxy)benzoic acid | [2] |
| CAS Number | 213598-07-3 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.65 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Predicted XlogP | 3.6 | [3] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet.
-
Isopropoxy Group: A septet for the CH proton (around δ 4.6-4.8 ppm) and a doublet for the two CH₃ groups (around δ 1.3-1.4 ppm).
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the isopropoxy group (C4) and the carbon of the carboxylic acid group will be the most downfield.
-
Isopropoxy Group Carbons: A signal for the CH carbon (around δ 70-72 ppm) and a signal for the two equivalent CH₃ carbons (around δ 21-23 ppm).
-
Carboxylic Acid Carbon: A signal for the carbonyl carbon at a downfield position (δ > 165 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.
-
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of a chlorine atom will result in an isotopic pattern for the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Bonding and Electronic Effects
The chemical reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring and the carboxylic acid functionality.
The chloro and isopropoxy groups exert both inductive and resonance effects, which modulate the electron density of the benzene ring and influence the acidity of the carboxylic acid.
-
Inductive Effect (-I): Both the chlorine atom and the oxygen of the isopropoxy group are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bonds.
-
Resonance Effect (+R): The isopropoxy group has lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect. The chlorine atom also has lone pairs, but its +R effect is weaker compared to the isopropoxy group.
The interplay of these effects influences the molecule's reactivity in electrophilic aromatic substitution reactions and determines the pKa of the carboxylic acid. The electron-withdrawing nature of the chloro group and the electron-donating nature of the isopropoxy group create a unique electronic environment on the benzene ring.
Sources
Solubility of 3-Chloro-4-isopropoxybenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-isopropoxybenzoic Acid in Organic Solvents
Abstract
The characterization of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles, determination, and predictive understanding of the solubility of this compound in organic solvents. We delve into the physicochemical properties of the molecule, establishing a theoretical framework based on intermolecular forces to rationalize its behavior in various solvent classes. A detailed, field-proven protocol for determining equilibrium solubility via the saturation shake-flask method is presented, grounded in Good Laboratory Practices (GLP) to ensure data integrity and reproducibility. Furthermore, we explore the critical factors that modulate solubility, such as temperature and pH, and provide a forward-looking perspective on modern computational prediction models. This document is designed not merely as a repository of information but as a practical and logical guide for the scientist at the bench, enabling the generation of high-quality, reliable solubility data.
Introduction: The Critical Role of Solubility
This compound (CAS No. 213598-07-3) is an aromatic carboxylic acid derivative. Such halogenated and ether-containing structures are common scaffolds and intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value specialty chemicals. The successful transition of such a compound from discovery to application is critically dependent on a thorough understanding of its physical properties, paramount among which is solubility.
Solubility dictates the feasibility of numerous essential processes:
-
Synthesis and Purification: Selecting an appropriate solvent is crucial for reaction efficiency and for purification techniques like recrystallization.
-
Formulation Development: For pharmaceutical applications, achieving the desired concentration of a drug in a delivery vehicle is fundamental to its therapeutic efficacy.[1] Poor solubility is a leading cause of failure for promising drug candidates.[2]
-
Bioavailability: An API must be in a dissolved state to be absorbed and exert its biological effect.[3]
This guide provides the foundational knowledge and practical methodologies required to expertly characterize the solubility of this compound.
Physicochemical Properties of this compound
Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.[4] The structure of this compound features a combination of polar and non-polar moieties that govern its interactions with solvents.
Molecular Structure:
Key Structural Features & Inferred Properties:
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents.[5] It is also acidic, meaning its ionization state and thus solubility will be highly dependent on the pH of the medium.
-
Isopropoxy Group (-OCH(CH₃)₂): An ether linkage that is polar and can act as a hydrogen bond acceptor.[5] The isopropyl group itself adds non-polar, hydrophobic character.
-
Chlorine Atom (-Cl): An electronegative atom that induces a dipole moment, contributing to the molecule's overall polarity.
-
Benzene Ring: A large, non-polar, hydrophobic region that will favor interactions with non-polar solvents.[6]
The interplay between the hydrophilic -COOH group and the more hydrophobic chlorinated aromatic ring and isopropoxy group suggests that this molecule will exhibit nuanced solubility across a spectrum of organic solvents.
| Property | Value | Source |
| CAS Number | 213598-07-3 | [7] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [7] |
| Molecular Weight | 214.65 g/mol | [7] |
| Physical State | Solid | [7] |
| Predicted Polarity | Moderately Polar | Inferred from structure |
Theoretical Framework: "Like Dissolves Like"
The governing principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[6][8] The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The functional groups on this compound allow for several types of interactions:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, favoring solvents that can participate in H-bonding (e.g., alcohols like methanol, ethanol).[5]
-
Dipole-Dipole Interactions: The chloro, ether, and carboxyl groups create permanent dipoles, allowing for interactions with other polar molecules (e.g., acetone, ethyl acetate).[8]
-
London Dispersion Forces: The aromatic ring and alkyl chain of the isopropoxy group interact via these weaker, temporary dipoles, which are the primary forces in non-polar solvents (e.g., hexane, toluene).[8]
Diagram: Solubility Interaction Framework
This diagram illustrates the logical relationship where strong solubility is predicted when the intermolecular forces of the solute and solvent are well-matched.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability and decomposition profile of 3-Chloro-4-isopropoxybenzoic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its behavior under thermal stress is paramount for ensuring process safety, optimizing reaction conditions, and maintaining drug product purity. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles behind the analytical techniques, the rationale for experimental design, and a predictive assessment of the decomposition pathways based on the molecule's structural characteristics.
Physicochemical Properties and Structural Considerations
This compound is a crystalline solid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol .[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and an isopropoxy ether group on a benzene ring, dictates its thermal behavior. The presence of the carboxylic acid moiety suggests that decarboxylation is a potential primary decomposition pathway upon heating. The chloro and isopropoxy groups will also influence the molecule's stability and the nature of its degradation products.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Physical State | Solid | [1] |
| IUPAC Name | 3-chloro-4-propan-2-yloxybenzoic acid | [1] |
Assessing Thermal Stability: A Multi-faceted Approach
A comprehensive evaluation of thermal stability requires a combination of analytical techniques that provide complementary information. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and for a more in-depth understanding of potential runaway reactions, Accelerating Rate Calorimetry (ARC).
Thermogravimetric Analysis (TGA): Determining Onset of Decomposition
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, the temperature at which significant mass loss begins.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
Differential Scanning Calorimetry (DSC): Uncovering Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.
-
-
Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks. The area under the peak corresponds to the enthalpy change of the event.
Elucidating the Decomposition Pathway
Based on the chemical structure of this compound and established decomposition mechanisms of related compounds, a probable decomposition pathway can be proposed. The primary decomposition is likely to be initiated by decarboxylation, followed by subsequent degradation of the aromatic ring and the isopropoxy group at higher temperatures. Safety data sheets for similar compounds indicate that hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2][3]
Predicted Decomposition Products:
-
Primary Decomposition: Decarboxylation to yield 2-chloro-1-isopropoxybenzene and carbon dioxide.
-
Secondary Decomposition: At higher temperatures, cleavage of the isopropoxy group and the C-Cl bond, potentially leading to the formation of chlorophenols, propylene, and subsequently smaller volatile organic compounds.
-
Gaseous Byproducts: Carbon monoxide, carbon dioxide, and hydrogen chloride.
To definitively identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique.
Sources
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Chloro-4-isopropoxybenzoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3-Chloro-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific functional groups—a carboxylic acid, a chloro group, and an isopropoxy ether on a benzene ring—confer distinct reactivity and potential biological activity, making it a valuable intermediate in drug discovery and development.[1] However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in available safety data and established principles of chemical hygiene.
Hazard Identification and GHS Classification
The primary known hazards associated with this compound, as identified by suppliers, are related to its potential for harm if inhaled or swallowed.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Classification of this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Harmful/Irritant)[2] | Warning[2] | H302: Harmful if swallowed[2] |
| Acute Toxicity, Inhalation | Category 4 | GHS07 (Harmful/Irritant)[2] | Warning[2] | H332: Harmful if inhaled[2] |
Note: This classification is based on available supplier data. A comprehensive toxicological profile for this specific compound is not widely available. Therefore, precautions should be taken based on the known hazards of structurally similar compounds, such as other chlorinated benzoic acids, which may also cause skin and eye irritation.[3]
Caption: Primary GHS hazards and potential associated risks.
Personal Protective Equipment (PPE): The First Line of Defense
Given the known and potential hazards, a stringent personal protective equipment (PPE) regimen is mandatory when handling this compound. The goal of PPE is to create a physical barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Item | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the solid compound. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound or if contaminated. |
| Body | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | The primary routes of hazardous exposure are inhalation and ingestion.[2] Engineering controls like a fume hood are the preferred method to control airborne concentrations. The precautionary statement P260 advises against breathing dust or fumes.[2] |
Safe Handling and Storage: A Protocol-Driven Approach
A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidental release.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned. The work area, typically a chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.
-
Weighing and Transfer: As this compound is a solid, care must be taken to avoid generating dust during weighing and transfer.[2] Use a spatula to handle the solid and weigh it in a tared container within the fume hood.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment used.
-
Waste Disposal: Dispose of waste, including contaminated gloves and weighing papers, in a designated hazardous waste container in accordance with local, state, and federal regulations.
Storage Guidelines
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.
-
Segregation: Store away from incompatible materials. As a carboxylic acid, it should be segregated from strong bases, oxidizing agents, and reducing agents.[4] Storing acids in a dedicated corrosives cabinet is recommended.[4]
Accidental Spill Response Workflow
Caption: Step-by-step workflow for responding to an accidental spill.
Emergency Procedures: Preparedness is Key
In the event of an exposure or other emergency, immediate and appropriate action is critical. All personnel working with this compound must be familiar with these procedures.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4]
Conclusion
While this compound is a valuable tool in chemical research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding its GHS classification, consistently using appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality behind these precautions is clear: preventing exposure is paramount. This guide serves as a foundational resource, but it is incumbent upon all users to consult the most up-to-date Safety Data Sheet from their supplier and to integrate these principles into their laboratory's specific chemical hygiene plan.
References
- PubChemLite. (n.d.). 3-chloro-4-((4-isopropoxybenzyl)oxy)benzoic acid (C17H17ClO4).
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3-Isopropoxybenzoic acid.
Sources
Introduction: The Versatile Scaffold of Substituted Benzoic Acids
An In-depth Technical Guide to Substituted Benzoic Acids: From Synthesis to Therapeutic Application
Substituted benzoic acids represent a cornerstone in modern medicinal chemistry and materials science. This class of organic molecules, characterized by a benzene ring attached to a carboxylic acid group with one or more additional substituents, exhibits a remarkable diversity of physicochemical and biological properties. The strategic placement and nature of these substituents allow for the fine-tuning of a molecule's acidity, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets or its performance in a material matrix.
This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, key properties, and diverse applications of substituted benzoic acids. We will explore the causal relationships behind experimental choices in their synthesis and functionalization, and elucidate their structure-activity relationships (SAR) in various therapeutic contexts.
Synthesis and Functionalization Strategies
The synthetic accessibility of substituted benzoic acids is a primary driver of their widespread use. A variety of reliable and scalable methods exist for their preparation, starting from readily available precursors.
Core Synthetic Approaches
The most common strategies for the synthesis of substituted benzoic acids include:
-
Oxidation of Alkylbenzenes: A robust and often high-yielding method involves the oxidation of a methyl or other alkyl group on a benzene ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions, especially in the presence of other sensitive functional groups.
-
Grignard Reaction with Carbon Dioxide: For a more targeted approach, the Grignard reaction offers excellent regioselectivity. An aryl halide is first converted into a Grignard reagent (ArMgX), which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidic workup yields the desired benzoic acid. This method is particularly useful for introducing the carboxylic acid group at a specific position.
-
Hydrolysis of Nitriles: Aryl nitriles can be hydrolyzed under either acidic or basic conditions to afford benzoic acids. This method is advantageous when the nitrile functionality is already present or can be easily introduced, for instance, via a Sandmeyer reaction from an aniline precursor.
Experimental Protocol: Grignard Carbonation for 3-Bromobenzoic Acid Synthesis
This protocol details the synthesis of 3-bromobenzoic acid from 1,3-dibromobenzene, a representative example of the Grignard carbonation method.
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1,3-dibromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and then maintained at a gentle reflux until the magnesium is consumed.
-
Carbonation: The Grignard solution is cooled in an ice bath and then slowly poured over a beaker of crushed dry ice, which serves as the source of CO₂. The mixture is stirred until the excess dry ice has sublimated.
-
Acidic Workup: The resulting magnesium salt is quenched by the slow addition of aqueous HCl. This protonates the carboxylate to form the carboxylic acid and dissolves the magnesium salts.
-
Isolation and Purification: The aqueous and ether layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Workflow for Grignard Synthesis of a Substituted Benzoic Acid
Caption: Inhibition of an RTK signaling pathway by a benzoic acid derivative.
Applications in Materials Science
Beyond pharmaceuticals, substituted benzoic acids are valuable building blocks in materials science. Their rigid aromatic core and the versatile reactivity of the carboxylic acid group make them suitable for the synthesis of:
-
Polymers: They can be used as monomers in the production of polyesters and polyamides with tailored thermal and mechanical properties.
-
Liquid Crystals: The rod-like shape of certain substituted benzoic acids makes them excellent precursors for liquid crystalline materials used in displays and optical devices.
-
Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form highly porous and crystalline MOFs, which have applications in gas storage, catalysis, and separation.
Conclusion
Substituted benzoic acids are a testament to the power of subtle molecular modifications. Their synthetic tractability and the predictable influence of substituents on their physicochemical properties have established them as a privileged scaffold in both drug discovery and materials science. A thorough understanding of their synthesis, SAR, and chemical behavior is indispensable for any researcher aiming to harness their full potential in creating novel and effective chemical entities.
References
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
A Technical Guide to the Potential Applications of Aryloxybenzoic Acid Derivatives
Introduction
Aryloxybenzoic acid derivatives represent a versatile class of organic compounds characterized by a benzoic acid moiety linked to an aryl group through an ether bond. This core structure, amenable to a wide array of substitutions on both the benzoic and the aryl rings, serves as a privileged scaffold in chemical and biological sciences. The electronic properties, lipophilicity, and steric profile of these molecules can be finely tuned, leading to a broad spectrum of applications. This guide provides an in-depth exploration of the current and emerging applications of these derivatives, with a focus on their utility in agriculture and medicine. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Application in Agriculture - Herbicidal Agents
One of the most commercially significant applications of aryloxy-based benzoic acid derivatives is in agriculture, where they form the basis of several important classes of herbicides. Their ability to selectively target and control weeds, particularly in cereal crops, has made them indispensable tools in modern farming.
Mechanism of Action: Disrupting Plant Growth
Aryloxybenzoic acid derivatives exert their herbicidal effects primarily through two distinct mechanisms of action, depending on their specific structural class.
1.1.1 Synthetic Auxins
Certain derivatives, particularly aryloxyacetates like 2,4-D and MCPA, function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds.[1] This hormonal imbalance disrupts vital processes such as nucleic acid and protein metabolism, ultimately causing plant death.[1]
1.1.2 Acetyl-CoA Carboxylase (ACCase) Inhibition
A different class, the aryloxyphenoxypropionates (AOPPs or "fops"), are highly effective against grass weeds.[3][4] Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo biosynthesis of fatty acids.[3][4][5] Fatty acids are essential components of cell membranes. By blocking ACCase, these herbicides halt lipid synthesis, leading to the breakdown of membrane integrity and rapid cell death in target grass species.[3][5] This mechanism provides excellent selectivity, as most broadleaf crops have a different, AOPP-insensitive form of ACCase.[4]
Diagram 1: Mechanism of ACCase Inhibition by AOPP Herbicides
Caption: AOPP herbicides block the ACCase enzyme, halting fatty acid synthesis.
Key Derivatives and Herbicidal Efficacy
The efficacy of these herbicides is highly dependent on their chemical structure. Small modifications can lead to significant changes in activity and crop selectivity.
| Compound Name | Herbicide Class | Primary Target | Example Efficacy Data |
| Fenoxaprop-ethyl | AOPP | Grass Weeds | Effective post-emergence control of grasses.[6] |
| Quizalofop-ethyl | AOPP | Grass Weeds | Potent inhibitor of ACCase.[6][7] |
| Fluazifop-butyl | AOPP | Grass Weeds | Used for selective control of grasses in broad-leaf crops.[4][6] |
| Haloxyfop-methyl | AOPP | Grass Weeds | Provides control of annual and perennial grasses.[6] |
| Mesotrione | HPPD Inhibitor | Broadleaf Weeds | Ki = 0.013 µM (Commercial standard for comparison).[1] |
| Compound II4 (Novel) | HPPD Inhibitor | Broadleaf Weeds | High pre-emergence activity, slightly better than mesotrione.[1] |
*Note: Mesotrione and Compound II4 are 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, another important class of herbicides, included here for comparative efficacy context as some novel aryloxyacetic acid derivatives are being developed as HPPD inhibitors.[1]
Experimental Protocol: Synthesis of a 2-(Aryloxy)propanoic Acid Herbicide Analog
This protocol describes a general, two-step synthesis for an aryloxyphenoxypropionic acid derivative, a common structural motif in ACCase-inhibiting herbicides.
Diagram 2: General Synthesis Workflow
Caption: A two-step workflow for synthesizing aryloxybenzoic acid esters.
Objective: To synthesize a model 2-(4-chlorophenoxy)propanoic acid.
Materials:
-
4-chlorophenol
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
Step 1: Williamson Ether Synthesis (Ester Formation)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (100 mL).
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
Step 2: Saponification (Hydrolysis to Carboxylic Acid)
-
Hydrolysis: Dissolve the crude ester from Step 1 in ethanol (50 mL) in a round-bottom flask. Add 1 M NaOH solution (2.0 eq.) and stir the mixture at 50°C for 2-4 hours, or until TLC indicates the disappearance of the ester.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3 x 50 mL).
-
Drying & Isolation: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-chlorophenoxy)propanoic acid, as a solid.
Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Applications in Medicine and Life Sciences
The structural versatility of aryloxybenzoic acid derivatives has also made them attractive scaffolds in drug discovery. Their ability to interact with various biological targets has led to the development of compounds with antimicrobial, anti-inflammatory, and metabolic-modulating properties.
Antimicrobial and Antifungal Agents
Several studies have demonstrated the potential of aryloxybenzoic acid derivatives as antimicrobial agents, active against both bacteria and fungi.[8][9][10]
2.1.1 Mechanism of Action
The precise mechanisms are varied and depend on the specific derivative. Some compounds are believed to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death. Others may function as efflux pump inhibitors (EPIs).[11][12][13] Bacterial efflux pumps are proteins that actively transport antibiotics out of the cell, conferring drug resistance. By inhibiting these pumps, certain benzoic acid derivatives can restore the efficacy of existing antibiotics.[11][12]
2.1.2 Key Derivatives and Antimicrobial Activity
Research has identified several promising candidates with significant antimicrobial potential.
| Derivative Class | Target Organisms | Activity Metric (Example) | Reference |
| Substituted Oxazole-benzamides | Gram-positive bacteria (e.g., S. aureus) | MIC = 125 µg/mL for compound 4 | [10] |
| 2-Chlorobenzoic Acid Schiff's Bases | Gram-negative bacteria (e.g., E. coli) | pMIC(ec) = 2.27 µM/ml for compound 6 | [8] |
| Aryloxy/thioaryloxy Oxazolidinones | Gram-positive bacteria (resistant strains) | Some compounds more potent than Linezolid | [9] |
| Trimethoxybenzoic Acid Derivatives | S. aureus, S. enterica | Act as Efflux Pump Inhibitors | [11][12] |
| 3,5-Dinitrobenzoic Acid Esters | Mycobacterium tuberculosis | MIC values of 20 µM–40 µM | [14] |
MIC = Minimum Inhibitory Concentration; pMIC = -log(MIC)
Therapeutic Potential in Metabolic and Inflammatory Diseases
Derivatives of hydroxybenzoic acids, which are found in many plants, are being investigated for a range of therapeutic applications, including the management of metabolic disorders and inflammation.[15]
2.2.1 Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
Many hydroxybenzoic acid derivatives possess potent antioxidant properties, enabling them to neutralize harmful free radicals and reduce oxidative stress, a key factor in many chronic diseases.[15] Their anti-inflammatory effects are often linked to the modulation of signaling pathways involved in the immune response. For example, 2,5-dihydroxybenzoic acid (2,5-DHBA) has been shown to attenuate hepatic steatosis (fatty liver disease) by targeting the CCL2-CCR2 signaling axis, which reduces inflammatory cell infiltration and lipid accumulation.[16] Other arylalkanoic acids act as prodrugs that are metabolized in the body to active non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[17]
Diagram 3: Screening Cascade for Novel Antimicrobial Agents
Caption: High-throughput screening workflow for discovering new antimicrobials.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of antimicrobial efficacy.
Objective: To determine the MIC of a test aryloxybenzoic acid derivative against Escherichia coli.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
E. coli strain (e.g., ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader (600 nm).
-
Sterile pipette tips and multichannel pipette.
-
Incubator (37°C).
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Compound Dilution Series:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL and halves the compound concentrations.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC well will be the first well with an OD reading similar to the sterility control (well 12).
-
Conclusion and Future Outlook
Aryloxybenzoic acid derivatives are a cornerstone of chemical research with proven, high-impact applications. In agriculture, they continue to be vital for weed management, with ongoing research focused on overcoming resistance and discovering novel herbicidal targets. In medicine, their potential is vast and still unfolding. The scaffold's amenability to chemical modification makes it an excellent starting point for developing new antimicrobial agents to combat drug-resistant pathogens, as well as novel therapeutics for inflammatory and metabolic diseases. Future research will likely focus on leveraging computational chemistry and high-throughput screening to explore the immense chemical space of these derivatives, aiming to identify next-generation compounds with enhanced potency, selectivity, and safety profiles.
References
- ResearchGate. (2025). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
- SpringerLink. (n.d.). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- Google Patents. (n.d.). EP0919119B1 - Aryloxy-phenoxy-alkane carboxylic acid herbicide resistant maize.
- IntechOpen. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Thieme Connect. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- Elsevier. (2004). Synthesis and antibacterial activity of some aryloxy/thioaryloxy oxazolidinone derivatives. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.
- Semantic Scholar. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
- National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics.
- National Center for Biotechnology Information. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
- Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes.
- ResearchGate. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.
- MDPI. (2023). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules.
- National Center for Biotechnology Information. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Pest Management Science.
- Google Patents. (n.d.). JP2007182404A - Aryloxy-N- (alkoxyalkyl) alkanoic acid amide derivatives and herbicides.
- National Center for Biotechnology Information. (1991). Overview of herbicide mechanisms of action. Environmental Health Perspectives.
- MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2004). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry.
- ResearchGate. (2022). (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
- National Center for Biotechnology Information. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Arzneimittelforschung.
- YouTube. (2023). 50 Synthesis strategies using carboxylic acid derivatives V4.
- MDPI. (2024). 2,5-Dihydroxybenzoic Acid Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Targeting the CCL2-CCR2 Axis to Reduce Lipid Accumulation. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a Johnson grass biotype.
- National Center for Biotechnology Information. (2022). Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. (2023). Arachidonic acid metabolism in health and disease. Signal Transduction and Targeted Therapy.
Sources
- 1. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif | MDPI [mdpi.com]
- 6. EP0919119B1 - Aryloxy-phenoxy-alkane carboxylic acid herbicide resistant maize - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of some aryloxy/thioaryloxy oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,5-Dihydroxybenzoic Acid Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Targeting the CCL2-CCR2 Axis to Reduce Lipid Accumulation | MDPI [mdpi.com]
- 17. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid Homologs and Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-chloro-4-isopropoxybenzoic acid, its homologs, and analogs. It is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological significance of this class of compounds. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for application in a laboratory setting.
Introduction: The Chemical Landscape of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, profoundly influence the compound's pharmacokinetic and pharmacodynamic behavior.
This compound is a disubstituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 4-position. This specific substitution pattern creates a unique electronic and steric environment that makes it an interesting scaffold for further chemical exploration. The presence of the carboxylic acid, ether, and chloro functionalities offers multiple points for chemical modification, rendering it a versatile building block in the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1]
This guide will delve into the synthesis of this compound, explore its homologous series by varying the length of the alkoxy chain, and investigate analogs with different substitutions to understand the structure-activity relationships (SAR) that govern their biological potential.
Synthesis of this compound: A Practical Approach via Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the alkylation of a phenoxide ion with an alkyl halide. In this case, the readily available 3-chloro-4-hydroxybenzoic acid serves as the phenolic precursor.
Underlying Principles of the Synthetic Strategy
The choice of the Williamson ether synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction proceeds in two conceptual steps:
-
Deprotonation of the Phenol: The phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is acidic enough to be deprotonated by a suitable base, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the ether linkage.
The selection of the base is critical to the success of the reaction. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and present fewer handling hazards, especially given the increased acidity of the phenolic proton due to the electron-withdrawing nature of the adjacent carboxyl and chloro groups. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetone are typically employed to dissolve the reactants and facilitate the SN2 mechanism.
Diagram 1: Synthetic Pathway to this compound
Caption: General Williamson ether synthesis route.
Detailed Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
3-Chloro-4-hydroxybenzoic acid
-
2-Bromopropane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry). The expected spectra should show the characteristic peaks for the isopropoxy group (a septet and a doublet in ¹H NMR) and the disappearance of the phenolic proton peak.
Homologs and Analogs: Exploring the Structure-Activity Landscape
The true value of a chemical scaffold lies in its adaptability. By systematically modifying the structure of this compound, we can explore the structure-activity relationships and potentially discover compounds with enhanced or novel biological activities.
Homologs: Varying the Alkoxy Chain
A straightforward modification is to synthesize a homologous series by varying the length and branching of the 4-alkoxy group. This can be achieved by substituting 2-bromopropane in the protocol above with other alkyl halides (e.g., bromoethane, 1-bromopropane, 1-bromobutane, etc.).
| Compound | R Group (at 4-position) | Alkyl Halide Precursor |
| 3-Chloro-4-ethoxybenzoic acid | -OCH₂CH₃ | Bromoethane |
| 3-Chloro-4-propoxybenzoic acid | -O(CH₂)₂CH₃ | 1-Bromopropane |
| 3-Chloro-4-butoxybenzoic acid | -O(CH₂)₃CH₃ | 1-Bromobutane |
Rationale for Homologation: Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule. This can have a significant impact on its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
Analogs: Modifying the Aromatic Ring and Carboxylic Acid
Further diversification can be achieved by altering the substitution pattern on the aromatic ring or by modifying the carboxylic acid moiety.
-
Halogen Substitution: The chlorine atom at the 3-position can be replaced with other halogens (F, Br, I) or moved to other positions on the ring to probe the effect of electronegativity and steric bulk on activity.
-
Other Substituents: Introduction of other functional groups, such as methyl, cyano, or nitro groups, can further modulate the electronic properties of the ring.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to alter acidity and hydrogen bonding capabilities, which may improve oral bioavailability or target engagement.
Diagram 2: Strategy for Generating Homologs and Analogs
Caption: Diversification of the core structure.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not extensively published, we can infer potential activities and SAR trends from studies on related benzoic acid derivatives.
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a halogen and an alkoxy group can enhance this activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.
-
Anti-inflammatory Activity: As previously mentioned, this scaffold is explored for the development of NSAIDs. The carboxylic acid is a common feature in many NSAIDs, and the other substituents can influence potency and selectivity for cyclooxygenase (COX) enzymes.
-
Enzyme Inhibition: Substituted benzoic acids have been shown to inhibit various enzymes. For instance, a study on benzoic acid derivatives from the fungus Bjerkandera adusta revealed that 3-chloro-4-methoxybenzoic acid can modulate proteostasis by activating cathepsins B and L.[2] This suggests that the 3-chloro-4-alkoxy substitution pattern may be a key pharmacophore for interacting with certain enzymatic targets.
-
Anticancer Activity: Numerous benzoic acid derivatives have been investigated for their anticancer potential.[3] The specific substitutions on the aromatic ring can influence their ability to induce apoptosis or inhibit signaling pathways involved in cell proliferation.
Inferred SAR:
-
Lipophilicity: An optimal level of lipophilicity, modulated by the alkoxy chain length, is likely crucial for cellular uptake and target engagement.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 3-position and the electron-donating character of the 4-alkoxy group create a specific electronic distribution that may be important for binding to biological targets.
-
Steric Factors: The size and shape of the alkoxy group and other substituents will influence how the molecule fits into a binding pocket.
Conclusion and Future Directions
This compound and its homologs and analogs represent a promising class of compounds for further investigation in drug discovery and development. The synthetic route via Williamson ether synthesis is straightforward and amenable to the generation of a diverse library of compounds for screening. Future research should focus on the systematic synthesis and biological evaluation of these derivatives to establish clear structure-activity relationships. High-throughput screening against a variety of biological targets, coupled with computational modeling, could accelerate the identification of lead compounds with therapeutic potential. The insights provided in this guide serve as a solid foundation for initiating such research endeavors.
References
- MySkinRecipes. This compound. [Link]
- Gkeka, P., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(15), 4487. [Link]
- Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org, 2023052134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Synthesis Protocol for 3-Chloro-4-isopropoxybenzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-Chloro-4-isopropoxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The described method is based on the Williamson ether synthesis, a classic and reliable C-O bond-forming reaction.[2] Starting from the commercially available 3-Chloro-4-hydroxybenzoic acid, this protocol employs 2-bromopropane as the alkylating agent in the presence of a mild base, potassium carbonate, and a polar aprotic solvent. The procedure is designed for high yield, scalability, and straightforward purification, making it suitable for both academic research laboratories and industrial drug development settings. This guide includes a step-by-step methodology, mechanistic insights, safety precautions, characterization data, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction
This compound is a valuable halogenated and ether-substituted aromatic carboxylic acid. Its unique structural features, including a reactive carboxylic acid handle and a stable isopropoxy group, make it an essential building block for constructing more complex molecular architectures. It is particularly utilized in the synthesis of active pharmaceutical ingredients (APIs), where the isopropoxy moiety can enhance metabolic stability and lipophilicity, and the chloro- and carboxyl- groups provide vectors for further chemical modification.[1]
The synthesis of aryl ethers is a cornerstone of modern organic chemistry. Among the available methods, the Williamson ether synthesis stands out for its broad scope, reliability, and operational simplicity.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as the nucleophile, displacing a halide from an alkyl halide.[2][4] This application note details a robust protocol for synthesizing this compound by applying this trusted methodology, providing researchers with a clear and efficient pathway to this important intermediate.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a Williamson ether synthesis. The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
Mechanistic Breakdown:
The reaction mechanism involves two primary steps, characteristic of the Williamson ether synthesis.[2]
-
Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl group of 3-Chloro-4-hydroxybenzoic acid. Potassium carbonate (K₂CO₃) serves as a mild and effective base. It abstracts the acidic phenolic proton to generate the corresponding potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a significantly stronger nucleophile than the starting neutral phenol, which is a key principle for accelerating the rate of SN2 reactions.[4] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates this step by solvating the potassium cation without deactivating the phenoxide nucleophile.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-bromopropane in a concerted SN2 fashion.[2][4] This backside attack displaces the bromide leaving group, forming the C-O ether bond and yielding the final product, this compound. The reaction also produces potassium bromide (KBr) and bicarbonate (from the protonated carbonate) as byproducts.
Detailed Experimental Protocol
Materials and Equipment
Reagents:
-
3-Chloro-4-hydroxybenzoic acid (≥98% purity)[5]
-
2-Bromopropane (≥99% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[6][7]
-
3-Chloro-4-hydroxybenzoic acid: May cause skin, eye, and respiratory system irritation.[5]
-
This compound: Harmful if swallowed or inhaled.[8]
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed and may cause skin and eye irritation.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Chloro-4-hydroxybenzoic acid (8.63 g, 50.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Initial Stirring: Begin stirring the suspension at room temperature under a nitrogen atmosphere.
-
Alkylation: Slowly add 2-bromopropane (7.0 mL, 75.0 mmol, 1.5 equiv.) to the stirring suspension at room temperature using a dropping funnel over 10-15 minutes.
-
Reaction Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring. A similar alkylation reaction has been successfully performed at 70 °C.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 7:3 Hexanes:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water with stirring.
-
Work-up - Acidification: Acidify the aqueous mixture to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight. Determine the final mass and calculate the yield.
Quantitative Data Summary
| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Chloro-4-hydroxybenzoic acid | 172.56 | 8.63 g | 50.0 | 1.0 |
| Potassium Carbonate | 138.21 | 10.36 g | 75.0 | 1.5 |
| 2-Bromopropane | 122.99 | 7.0 mL (9.22 g) | 75.0 | 1.5 |
| This compound | 214.65 | ~10.2 g (95% Yield) | 47.5 | - |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-クロロ-4-ヒドロキシ安息香酸 ヘミ水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-4-isopropoxybenzoic Acid
Abstract
This document provides comprehensive and validated analytical methods for the quantitative determination of 3-Chloro-4-isopropoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound. Two primary analytical techniques are presented: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) following derivatization. Each method includes detailed, step-by-step protocols for sample preparation, instrument configuration, and data analysis. Furthermore, this guide emphasizes the principles of scientific integrity and trustworthiness by incorporating method validation procedures aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6]
Introduction
This compound (C₁₀H₁₁ClO₃, MW: 214.65 g/mol ) is an aromatic carboxylic acid derivative. Its structural features, including a chlorinated phenyl ring, an isopropoxy group, and a carboxylic acid moiety, make it a valuable building block in organic synthesis. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for quality control and process optimization in pharmaceutical development and manufacturing.
This application note presents two distinct, validated analytical methodologies for the quantification of this compound. The choice between RP-HPLC and GC-FID will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC is a powerful and widely used technique for the analysis of moderately polar to nonpolar compounds. For this compound, its aromatic nature and carboxylic acid group allow for excellent retention and separation on a C18 stationary phase with UV detection.
Scientific Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. By adjusting the composition and pH of the mobile phase, the retention of this compound can be modulated to achieve optimal separation from potential impurities. The carboxylic acid group's ionization is suppressed by an acidic mobile phase, leading to increased retention and improved peak shape.[6][7][8][9] Detection is achieved by monitoring the UV absorbance of the aromatic ring.
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). A typical starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (to be confirmed by determining the λmax of the analyte).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase, ensuring the final concentration falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[1]
-
2.2.3. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation (as per ICH Q2(R2))[1][2][3][4][5][6][7]
2.3.1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to show no interfering peaks at the retention time of this compound.
2.3.2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
2.3.3. Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
2.3.4. Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample, and the Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc. The %RSD for multiple assays should be ≤ 2%.
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
2.3.6. Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Presentation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.25% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | No interference | Passed |
| Robustness | %RSD ≤ 2.0% | Passed |
Visualization
Caption: RP-HPLC workflow for the quantification of this compound.
Gas Chromatography (GC) Method with Flame Ionization Detection (FID)
Gas chromatography is a suitable alternative for the analysis of this compound, particularly when high sensitivity is required or when dealing with complex matrices. Due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
Scientific Principle
The principle of this method involves the chemical modification of the carboxylic acid group to form a less polar and more volatile ester derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids. The resulting trimethylsilyl (TMS) ester is thermally stable and exhibits excellent chromatographic behavior. The derivatized analyte is then separated on a capillary GC column and detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon atoms.
Experimental Protocol
3.2.1. Instrumentation and Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3.2.2. Sample Preparation and Derivatization
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in a suitable solvent such as pyridine or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Derivatization Procedure:
-
Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
3.2.3. Analysis and Quantification
-
Inject the derivatized standards and samples into the GC system.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of this compound in the original sample from the calibration curve, accounting for any dilution factors.
Method Validation (as per ICH Q2(R2))[1][2][3][4][5][6][7]
The same validation parameters as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed for the GC-FID method. The acceptance criteria remain the same.
Data Presentation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 1.10% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.55% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
| Specificity | No interference | Passed |
| Robustness | %RSD ≤ 2.0% | Passed |
Visualization
Caption: GC-FID workflow for the quantification of this compound.
Sample Preparation for Complex Matrices
For the analysis of this compound in complex matrices such as pharmaceutical formulations, a preliminary extraction step may be necessary to isolate the analyte and remove interfering excipients.
Liquid-Liquid Extraction (LLE)
This technique is based on the differential solubility of the analyte in two immiscible liquids.
Protocol:
-
Disperse the sample in an aqueous solution.
-
Acidify the aqueous phase to a pH at least 2 units below the pKa of this compound (pKa can be estimated to be around 4) to ensure it is in its neutral, un-ionized form.
-
Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex vigorously to facilitate the transfer of the analyte into the organic phase.
-
Separate the organic layer.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase (for HPLC) or derivatization solvent (for GC).
Solid-Phase Extraction (SPE)
SPE provides a more efficient and selective sample clean-up compared to LLE.
Protocol:
-
Choose a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase sorbent).
-
Condition the cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute as needed for analysis.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The RP-HPLC method is straightforward and suitable for routine quality control, while the GC-FID method offers an alternative with potentially higher sensitivity after a necessary derivatization step. Both methods are presented with detailed protocols and a framework for validation according to ICH guidelines to ensure data integrity and trustworthiness. The selection of the most appropriate method will depend on the specific analytical needs and available resources of the laboratory.
References
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. (n.d.).
- How to Prepare Sample for HPLC? - Mtoz Biolabs. (n.d.).
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012). American Pharmaceutical Review.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate.
- Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022).
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
- Liquid/liquid Extraction. (n.d.).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
- Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC - NIH.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (n.d.). MDPI.
- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016). ResearchGate.
- A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. (n.d.). MDPI.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.
- Derivatization in GC. (n.d.).
- Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (n.d.). PubMed.
- Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- Materials for Solid-Phase Extraction of Organic Compounds. (n.d.). MDPI.
- Liquid Extraction: Acidic Extraction. (n.d.). ResearchGate.
- Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography. (n.d.). Analytical Chemistry - ACS Publications.
- Liquid-Liquid Extraction. (n.d.).
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, CasNo.213598-07-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. CAS:2901109-41-7, 5-Chloro-2-fluoro-4-isopropoxybenzoic acid-毕得医药 [bidepharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Chloro-4-methoxybenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. isws.illinois.edu [isws.illinois.edu]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. rsc.org [rsc.org]
Unlocking Synthetic Versatility: Application Notes for 3-Chloro-4-isopropoxybenzoic Acid
Introduction: A Multifaceted Building Block for Modern Synthesis
3-Chloro-4-isopropoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and an isopropoxy ether, provides multiple reaction sites for strategic molecular elaboration. This combination of functionalities makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of the chloro and isopropoxy groups allows for fine-tuning of steric and electronic properties, while the carboxylic acid serves as a key handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 213598-07-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[4] If swallowed, seek immediate medical attention.[2][3] Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents.[3]
Strategic Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The following sections detail key transformations and provide exemplary protocols.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily undergoes esterification and amidation, providing access to a wide array of derivatives.
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6] This reaction is typically performed under reflux to drive the equilibrium towards the product.[5]
Protocol: Synthesis of Ethyl 3-Chloro-4-isopropoxybenzoate
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (solvent, excess)
-
Concentrated Sulfuric Acid (catalyst, ~5 mol%)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous ethanol.
-
Carefully add concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[5]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Aqueous Workup: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid, while the brine wash helps to remove water from the organic phase.
Amidation is a crucial transformation for the synthesis of many biologically active molecules. The carboxylic acid can be activated using a variety of coupling agents to facilitate the reaction with an amine.
Protocol: Synthesis of N-Benzyl-3-chloro-4-isopropoxybenzamide
-
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
1 M Hydrochloric Acid solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Carefully add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Expertise & Experience: The conversion of the carboxylic acid to an acid chloride is a common and effective activation method. However, for sensitive substrates or to avoid harsh reagents, peptide coupling agents such as HATU, HOBt/EDC, or PyBOP can be employed. These reagents facilitate amide bond formation under milder conditions.
Transformations Involving the Chloro Group
The chloro substituent on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] The reactivity of aryl chlorides can be challenging compared to bromides or iodides, often requiring more specialized catalyst systems.[10][11]
Protocol: Suzuki Coupling of Methyl 3-Chloro-4-isopropoxybenzoate with Phenylboronic Acid
-
Materials:
-
Methyl 3-Chloro-4-isopropoxybenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl Acetate
-
Celite
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-Chloro-4-isopropoxybenzoate, phenylboronic acid, and the base (e.g., K₃PO₄).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[12]
-
In a separate vial, dissolve the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) in degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water.[12]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Authoritative Grounding: The selection of the palladium catalyst and ligand is critical for the successful coupling of aryl chlorides.[12] Buchwald ligands, such as SPhos, are often effective for these challenging substrates due to their electron-rich and sterically hindered nature, which promotes the oxidative addition step of the catalytic cycle.[12]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various pharmaceutical agents.[13] The isopropoxy group can enhance metabolic stability and lipophilicity, which are important pharmacokinetic properties. The chloro substituent provides a site for further modification to explore structure-activity relationships (SAR). Its utility is highlighted in the synthesis of compounds targeting a range of biological targets. While specific drug candidates directly incorporating this exact fragment may be proprietary, analogous structures are common in patented pharmaceutical compositions.[14][15] For instance, related building blocks are used in the development of kinase inhibitors and modulators of other important biological pathways.[16]
Diagram: Synthetic Workflow for Library Synthesis
Caption: A generalized workflow for generating diverse compound libraries from the starting material.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery, materials science, and other areas of chemical research, enabling the efficient and strategic use of this valuable synthetic intermediate.
References
- MySkinRecipes. This compound.
- Fisher Scientific. SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2020).
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- 3 - SAFETY DATA SHEET. (2023).
- Fluorochem. This compound.
- OperaChem. Fischer Esterification-Typical Procedures. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid.
- PubChem. Compositions for drug administration - Patent US-10576156-B2.
- Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
- Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024).
- Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Cyano-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. (2026).
- Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
- PubChem. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709.
- YouTube. Esterification--Making Esters from Carboxylic Acids. (2019).
- ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2025).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. How to Make Esters through Esterification | Examples Explained!. (2023).
- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023).
- DrugPatentWatch. The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond. (2025).
Sources
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. uccaribe.edu [uccaribe.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. iajpr.com [iajpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Compositions for drug administration - Patent US-10576156-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. drugpatentwatch.com [drugpatentwatch.com]
- 16. nbinno.com [nbinno.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Chloro-4-isopropoxybenzoic Acid
Abstract
This application note details the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-isopropoxybenzoic acid. This compound is a relevant organic intermediate, and its accurate quantification is crucial for process monitoring and quality control in pharmaceutical and chemical manufacturing. The method utilizes a standard C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The entire analytical procedure was developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound (Figure 1) is an aromatic carboxylic acid derivative. The presence of a halogen, an ether linkage, and a carboxylic acid group gives it a unique combination of hydrophobicity and pH-dependent ionization, which must be carefully considered during method development. Accurate and precise analytical methods are essential for determining its purity in raw materials, monitoring its consumption or formation during chemical synthesis, and for stability testing.
The primary scientific challenge in analyzing this compound via RP-HPLC is controlling its ionization state to achieve consistent retention and sharp, symmetrical peak shapes. The carboxylic acid moiety (–COOH) will ionize to its carboxylate form (–COO⁻) at a pH above its dissociation constant (pKa), drastically reducing its retention on a non-polar C18 stationary phase. Therefore, the core of this method is the suppression of this ionization by maintaining a low mobile phase pH.
Analyte Physicochemical Properties & Methodological Implications
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
| Property | Estimated Value | Rationale & Methodological Implication |
| logP | ~3.2 - 3.5 | Based on similar structures like 3-chloro-4-propylbenzoic acid (logP ~3.4).[5] This moderate-to-high hydrophobicity indicates strong affinity for a non-polar stationary phase like C18. |
| pKa | ~4.0 - 4.5 | Typical for a benzoic acid derivative. To ensure the analyte is in its neutral, non-ionized form (R-COOH) for optimal retention and peak shape, the mobile phase pH must be maintained at least 1.5-2 units below the pKa. A pH of 2.5 is targeted. |
| UV λmax | ~256 nm | The substituted benzene ring acts as a chromophore. This estimated maximum absorption wavelength provides a starting point for detection, offering good sensitivity while minimizing interference from common solvents. This must be confirmed experimentally. |
HPLC Method Development Workflow
The development process followed a systematic approach, beginning with column and mobile phase screening and concluding with optimization for a final, robust method.
The Critical Role of Mobile Phase pH
As established, controlling the mobile phase pH is the most critical parameter for the successful analysis of this compound. Operating below the analyte's pKa ensures it remains in its protonated, neutral form, which is well-retained on the C18 column.
Experimental Protocols
Protocol 1: Preparation of Standards and Solutions
-
Mobile Phase Preparation (pH 2.5):
-
Measure 950 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1.0 mL of concentrated (85%) phosphoric acid and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon filter. This constitutes Mobile Phase A.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard.
-
Bring the flask to volume with acetonitrile and mix well.
-
-
Working Standard Solutions (for Linearity & Accuracy):
-
Prepare a series of working standards (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase composition (65:35 Acetonitrile:Water).
-
Protocol 2: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic |
| Composition | 65% B, 35% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 256 nm |
| Run Time | 8 minutes |
| Expected Retention Time | ~5.2 minutes |
Method Validation Protocol & Results
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][6][7][8] The validation covered specificity, linearity, range, accuracy, precision, and robustness.
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol: A solution of a placebo (matrix without the analyte) and a spiked sample were injected.
-
Results: The chromatogram of the placebo showed no interfering peaks at the retention time of this compound. Peak purity analysis via DAD confirmed no co-eluting impurities.
-
Acceptance Criteria: No significant interference at the analyte's retention time.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol: Six non-zero concentration levels ranging from 1 µg/mL to 150 µg/mL were prepared and injected in triplicate.
-
Results: The method demonstrated excellent linearity across the tested range.
| Parameter | Result | Acceptance Criteria |
| Validated Range | 1.0 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999 |
| Y-Intercept | Minimal, close to origin | Intercept not significantly different from zero |
Accuracy (Recovery)
The closeness of the test results obtained by the method to the true value.[9]
-
Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high: 25, 75, 125 µg/mL). Each level was prepared in triplicate.
-
Results: The method showed high accuracy with excellent recovery values.
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| Low | 25 | 99.8% | 0.45% |
| Medium | 75 | 100.5% | 0.21% |
| High | 125 | 101.1% | 0.33% |
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Protocol: Six replicate injections of the 100 µg/mL standard were performed on the same day.
-
Results: %RSD of peak areas was 0.38%.
-
Acceptance Criteria: %RSD ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
Results: The cumulative %RSD across both days was 0.72%.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: The effect of minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% Acetonitrile) was evaluated.
-
Results: System suitability parameters (retention time, peak asymmetry, theoretical plates) remained well within acceptable limits for all tested variations, demonstrating the method's reliability for routine use.[10]
Conclusion
This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of this compound. The scientific rationale for key method parameters, particularly mobile phase pH, has been thoroughly explained. The isocratic method is simple, rapid (run time < 8 minutes), and highly robust. The validation results confirm that the method is linear, specific, accurate, and precise, making it suitable for its intended purpose in quality control and research environments. The adherence to ICH Q2(R2) guidelines ensures regulatory compliance and confidence in the generated data.[1][3][4]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- GMP Compliance.
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Skulíková, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4.4, 55-60.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89228558, 3-Chloro-4-propylbenzoic acid.
- Fluorochem. (n.d.). This compound.
- AMSbiopharma. (2025).
- ChemSrc. (2025). 3-chloro-4-isopropyl-benzoic acid.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid.
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. actascientific.com [actascientific.com]
- 10. propharmagroup.com [propharmagroup.com]
Application Note: Quantitative Analysis of 3-Chloro-4-isopropoxybenzoic Acid in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 3-Chloro-4-isopropoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for process monitoring and quality control.[1] Due to its low volatility, a derivatization step is essential for successful GC/MS analysis. This document provides a detailed protocol for sample preparation, derivatization, instrument parameters, and data analysis, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established principles of organic acid analysis to ensure robust and reliable results.[2]
Introduction: The Rationale for GC/MS Analysis
This compound, with a molecular weight of 214.65 g/mol [3], possesses a carboxylic acid functional group that imparts polarity and reduces its volatility, making it unsuitable for direct GC analysis.[4] Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the analytical column.[5][6] Therefore, a chemical modification, or derivatization, is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester.[7] This process not only improves chromatographic performance but also enhances detection sensitivity.
This application note details a robust method involving a silylation reaction to form a trimethylsilyl (TMS) ester of the analyte, a common and effective technique for the analysis of organic acids.[8][9] The subsequent analysis by GC/MS provides high selectivity and sensitivity, allowing for confident identification and quantification of this compound in complex matrices.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Internal Standard (IS): (e.g., 4-Chlorobenzoic acid or a stable isotope-labeled analog)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Reagents for extraction: Hydrochloric acid (HCl), Sodium chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for this application:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[10]
-
GC Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
-
Autosampler: Agilent G7013A (or equivalent)
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte from the sample matrix and pre-concentrate it. LLE is a robust technique for this purpose.[5]
-
Sample Aliquoting: Accurately weigh a known amount of the sample matrix (e.g., 100 mg of a solid formulation or 1 mL of a liquid suspension) into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The IS is crucial for correcting variations in extraction efficiency and instrument response.[2]
-
Acidification: Acidify the sample to a pH below 2 by adding 6M HCl. This ensures that the carboxylic acid is in its protonated form, which is more soluble in organic solvents.[8]
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7]
-
Reagent Addition: To the dried extract, add 50 µL of dichloromethane and 40 µL of MSTFA with 1% TMCS.[9]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC/MS system.
GC/MS Analysis
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value | Rationale |
| Inlet Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Column Flow | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization. |
| Quadrupole Temp. | 150°C | Maintains stable ion trajectories. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC/MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| MS Acquisition | Full Scan (m/z 50-550) | To obtain a complete mass spectrum for identification. |
| MS Acquisition | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific ions increases sensitivity and selectivity. |
Data Analysis and Expected Results
Identification
The identification of the TMS-derivatized this compound is based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum of TMS-derivatized this compound:
-
Molecular Formula: C₁₃H₁₉ClO₃Si
-
Molecular Weight: 286.82 g/mol
Expected Key Ions (m/z):
| m/z | Interpretation |
| 286/288 | Molecular ion ([M]⁺) with the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 271/273 | Loss of a methyl group (-CH₃) from the TMS group. |
| 243/245 | Loss of the isopropyl group (-C₃H₇). |
| 199/201 | Fragment corresponding to the chloroisopropoxybenzoyl group. |
| 73 | Characteristic ion for the trimethylsilyl group ([Si(CH₃)₃]⁺). |
Quantification
For quantitative analysis, a calibration curve should be constructed by preparing standards of known concentrations of this compound with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Workflow Diagrams
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Derivatization Reaction
Sources
- 1. This compound [myskinrecipes.com]
- 2. metbio.net [metbio.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. gcms.cz [gcms.cz]
- 8. scispace.com [scispace.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for the Esterification of 3-Chloro-4-isopropoxybenzoic Acid
Introduction: The Strategic Importance of Esterification in Drug Development
The esterification of carboxylic acids is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. This chemical transformation is not merely a routine conversion but a strategic tool for modulating the physicochemical properties of biologically active molecules. The conversion of a carboxylic acid to an ester can profoundly influence a compound's lipophilicity, membrane permeability, and metabolic stability. These parameters are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Consequently, the ability to efficiently and reliably synthesize ester derivatives is paramount in the optimization of lead compounds and the development of prodrugs.
This application note provides a detailed, field-proven protocol for the esterification of 3-Chloro-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The presence of the chloro and isopropoxy substituents on the benzene ring can influence the electronic and steric environment of the carboxylic acid, making a well-defined and robust protocol essential for achieving high yields and purity. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking a comprehensive and reliable guide for the synthesis of esters from this and structurally related benzoic acid derivatives.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 213598-07-3 |
| Methanol (Anhydrous) | ACS Grade | Commercially Available | 67-56-1 |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Commercially Available | 7664-93-9 |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available | 7719-09-7 |
| Dichloromethane (DCM, Anhydrous) | ACS Grade | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocols
Two primary methods for the esterification of this compound are presented: the classic Fischer-Speier esterification and a two-step procedure involving the formation of an acyl chloride intermediate. The choice of method depends on the desired reactivity, scale, and the presence of other sensitive functional groups in more complex substrates.
Protocol 1: Fischer-Speier Esterification with Methanol
This method is a cost-effective and straightforward acid-catalyzed esterification suitable for a wide range of substrates.[1][2] The use of a large excess of the alcohol (methanol) serves as both a reagent and the solvent, driving the equilibrium towards the product.[3]
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.15 g, 10 mmol).
-
Reagent Addition: Add anhydrous methanol (20-40 eq, e.g., 12.8 mL, 320 mmol). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq, e.g., 0.1 mL, ~1.8 mmol) dropwise to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or oil bath.[4] Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 30 mL)
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel; vent frequently.[3]
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-chloro-4-isopropoxybenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel if necessary.
// Nodes Start [label="Start: this compound\n+ Anhydrous Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Catalyst [label="Add conc. H₂SO₄ (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux (65°C, 4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n1. Remove excess MeOH\n2. Dissolve in EtOAc\n3. Wash with H₂O, NaHCO₃, Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry_Concentrate [label="Dry (MgSO₄) &\nConcentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification:\nRecrystallization or\nColumn Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Product: Methyl\n3-chloro-4-isopropoxybenzoate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Add_Catalyst [arrowhead=vee]; Add_Catalyst -> Reflux [arrowhead=vee]; Reflux -> Workup [arrowhead=vee]; Workup -> Dry_Concentrate [arrowhead=vee]; Dry_Concentrate -> Purify [arrowhead=vee]; Purify -> Product [arrowhead=vee]; } }
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Two-Step Esterification via Acyl Chloride Formation
This method is advantageous when dealing with acid-sensitive substrates or when a milder, non-equilibrium-driven esterification is required. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol.[6]
Step-by-Step Procedure:
Part A: Acyl Chloride Formation
-
Reaction Setup: To a 50 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.15 g, 10 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the acid.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq, e.g., 1.1 mL, 15 mmol) to the solution at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[2][4] This step must be performed in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux (approximately 40 °C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Concentration: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-4-isopropoxybenzoyl chloride is typically used in the next step without further purification.
Part B: Ester Formation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: Cool the solution in an ice bath (0 °C) and add anhydrous methanol (1.5-2.0 eq, e.g., 0.8 mL, 20 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up (excluding the sodium bicarbonate wash if no base is used) and purification steps as described in Protocol 1.
Caption: Two-step esterification via an acyl chloride intermediate.
Expected Results and Data Analysis
The successful synthesis of methyl 3-chloro-4-isopropoxybenzoate should yield a white to off-white solid. The expected yield for the Fischer esterification is typically in the range of 80-95%, while the two-step procedure may offer comparable or slightly lower overall yields.
Characterization of the Final Product:
The identity and purity of the synthesized ester should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity of the final product and compare its retention factor (Rf) to that of the starting material.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the characteristic proton signals of the methyl ester, the isopropoxy group, and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester functional group (typically around 1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[7]
-
Troubleshooting and Scientific Rationale
-
Low Yield in Fischer Esterification: This is often due to the presence of water in the reagents or an incomplete reaction. Ensure the use of anhydrous alcohol and consider extending the reflux time. The equilibrium nature of the Fischer esterification means that removing water as it forms can also drive the reaction to completion.[2]
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, the amount of acid catalyst can be slightly increased, or the reaction time can be extended.
-
Side Reactions: In the case of substrates with other sensitive functional groups, the milder conditions of the acyl chloride method are generally preferred to avoid potential side reactions that can occur under the strongly acidic conditions of the Fischer esterification.
-
Purification Challenges: If the crude product is an oil or difficult to recrystallize, column chromatography on silica gel is the recommended method for purification.[3]
Safety Precautions
-
General Precautions: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handling of Acids and Thionyl Chloride: Concentrated sulfuric acid and thionyl chloride are highly corrosive and can cause severe burns.[4][8] Handle these reagents with extreme care in a fume hood and wear acid-resistant gloves. Thionyl chloride reacts violently with water and should be handled in a dry environment.[9]
-
Handling of Solvents: Methanol is toxic and flammable.[10] Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Vertex AI Search. Methanol MSDS.
- Vertex AI Search.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps.
- Merck Millipore. Methanol MSDS - 106012.
- LookChem.
- Chemistry LibreTexts. (2023, January 22).
- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
- Carl ROTH.
- Bionium.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- Chemguide.
- Fisher Scientific. (2009, April 27).
- Sigma-Aldrich. (2024, September 8).
- Science Ready.
- Carl ROTH.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Benchchem.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- HSCprep. (2025, March 4).
- ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
- YouTube. (2021, May 5).
- Google Patents.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- Fisher Scientific. (2009, September 21).
- Carl ROTH.
- Scribd.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Benchchem.
- ACS Publications.
- MIT OpenCourseWare. 5.310 (F19)
- Fisher Scientific.
- CSUB. Lab 12: Synthesis of an Ester.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich. (2023, September 13).
- Organic Syntheses Procedure.
- MySkinRecipes. This compound.
- ChemicalBook. 3-CHLORO-4-METHYLBENZOIC ACID ETHYL ESTER synthesis.
- OperaChem. (2024, January 5).
- Organic Syntheses Procedure.
- MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-4-isopropoxybenzoic Acid
Welcome to the technical support center for the purification of crude 3-Chloro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important pharmaceutical intermediate.[1] As a substituted benzoic acid derivative, its purification requires a nuanced understanding of its physicochemical properties to achieve the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 3-chloro-4-hydroxybenzoic acid and 2-bromopropane (or isopropyl bromide).
-
Byproducts: Including isomers formed during synthesis or products of side reactions.
-
Residual solvents: Solvents used in the reaction and initial workup.
-
Inorganic salts: Generated during the reaction or workup steps.
Q2: Which purification technique is generally most effective for this compound?
A2: For solid carboxylic acids like this compound, recrystallization is often the most effective and scalable purification method.[2][3] However, a preliminary acid-base extraction can be highly beneficial for removing neutral or basic impurities before recrystallization.[4][5][6] For very challenging separations or small-scale purification, column chromatography can be employed.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being too high or the solution being too concentrated. To remedy this, try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation.[7] If the problem persists, consider using a different solvent system with a lower boiling point. Scratching the inside of the flask with a glass rod can also help induce crystallization.[7]
Q4: I'm observing significant product loss during purification. What are the likely causes?
A4: Product loss can occur at several stages. During recrystallization, using too much solvent will result in a lower yield as more of your product will remain in the mother liquor. During acid-base extraction, incomplete protonation during the acidification step will lead to the loss of your carboxylic acid in the aqueous phase. Ensure the solution is sufficiently acidic (pH < 4) by checking with pH paper.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Conduct small-scale solubility tests with various solvents. Common choices for benzoic acid derivatives include water, ethanol, methanol, acetone, or mixtures like ethanol/water.[8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent.[7]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated. - The solution cooled too quickly. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of the pure compound.[7] |
| Premature crystallization during hot filtration. | - The funnel and filter paper are too cold. | - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.[2] |
| Low recovery of purified product. | - Too much solvent was used for dissolution. - The crystals were washed with solvent that was not cold. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impure final product (verified by melting point or TLC). | - The cooling process was too rapid, trapping impurities. - The chosen solvent is not ideal for separating the specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - A second recrystallization in a different solvent system may be necessary.[3] |
Workflow for Recrystallization
Caption: Workflow for acid-base extraction of a carboxylic acid.
Guide 3: Troubleshooting Column Chromatography
Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For carboxylic acids, special considerations are necessary to prevent peak tailing.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that gives a retention factor (Rf) of ~0.3 for the target compound. To prevent streaking of the acidic compound on the silica gel, add 0.5-1% of a volatile acid like acetic acid to the eluent. [2]2. Column Packing: Pack a glass column with silica gel as the stationary phase, using the chosen mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column, collecting the eluent in fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or tailing of the compound on TLC and column. | - Interaction between the acidic proton of the carboxylic acid and the silica gel. | - Add a small amount (0.5-1%) of acetic acid or formic acid to the eluting solvent system to keep the compound protonated. [2] |
| Poor separation of compounds. | - Inappropriate solvent system (mobile phase). - Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve better separation between the spots. - Use a larger column or a smaller amount of crude material. |
| Cracks in the silica gel bed. | - The column ran dry. - The column was not packed properly. | - Ensure the top of the silica gel is always covered with the eluent. - Repack the column carefully to ensure a uniform bed. |
Troubleshooting Logic for Purification Issues
Caption: Decision-making workflow for selecting a purification technique.
References
- Acid-Base Extraction. (n.d.). Retrieved from Department of Chemistry, University of California, Davis.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- 3-Chloro-4-propylbenzoic acid. (n.d.). PubChem.
- This compound. (n.d.). Fluorochem.
- The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (2025). BenchChem.
- 3-chloro-4-isopropyl-benzoic acid. (2025). Chemsrc.
- 3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem.
- How can I purify carboxylic acid? (2013).
- This compound. (n.d.). MySkinRecipes.
- Technical Support Center: Purification of (R)-3-(bromomethyl)hexanoic acid. (2025). BenchChem.
- Purification of benzoic acid. (1966). U.S.
- Method of benzoic acid purification. (1992).
- Benzoic Acid Recrystalliz
- column chromatography & purification of organic compounds. (2021). YouTube.
- This compound CAS NO.213598-07-3. (n.d.). Guidechem.
- This compound. (n.d.). Sigma-Aldrich.
- This compound CAS NO.213598-07-3. (n.d.). Amadis Chemical Co., Ltd.
- Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
- This compound. (n.d.). BLD Pharm.
- (PDF) Recrystallization of Impure Benzoic Acid. (2021).
- 4-Chloro-3-nitrobenzoic acid. (n.d.). Solubility of Things.
- The solubility of benzoic acid in seven solvents. (2019).
- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (2012).
- Process for the decolorization and purification of p-hydroxybenzoic acid. (1956). U.S.
- 3-chloro-4-isopropoxy-benzoic acid - 95%. (n.d.). Arctom Scientific.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020).
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3-Chloro-4-isopropoxybenzoic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-4-isopropoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important pharmaceutical intermediate.[1] As a key building block, its purity and yield are paramount. This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience.
The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-chloro-4-hydroxybenzoic acid with an isopropylating agent. While straightforward in principle, this SN2 reaction is often plagued by competing side reactions that can significantly impact yield and purity.[2] This guide is structured as a series of frequently encountered challenges, providing not just solutions, but the underlying chemical logic to empower you to optimize your specific reaction conditions.
General Synthetic Workflow
The synthesis is typically performed via a one-pot reaction. The following diagram outlines the critical steps from starting material to purified product.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is designed to help you diagnose the problem, understand its chemical origin, and implement a robust solution.
Q1: My yield is consistently low, and TLC/HPLC analysis shows a large amount of unreacted 3-chloro-4-hydroxybenzoic acid. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete conversion is typically a result of insufficient reactivity of one or more components. This can stem from a weak base, poor solvent choice, inadequate temperature, or decomposition of the alkylating agent. The core issue is that the phenoxide, once formed, is not efficiently undergoing the SN2 reaction.
Solutions & Scientific Rationale:
-
Choice of Base and Solvent: The base must be strong enough to fully deprotonate the phenolic hydroxyl group. The carboxylate group is generally deprotonated first, but the phenoxide is the required nucleophile for the etherification. A combination of a suitable base and a polar aprotic solvent is crucial.
-
Expertise: While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can ensure complete phenoxide formation.[2]
-
Trustworthiness: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal because they solvate the cation (K⁺, Na⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack. Protic solvents should be avoided as they can solvate the nucleophile, reducing its potency.[3][4]
-
-
Reaction Temperature: The SN2 reaction has a significant activation energy. Insufficient heat will result in a sluggish reaction.
-
Protocol: Monitor the reaction progress by TLC or HPLC. If conversion stalls, consider increasing the temperature incrementally (e.g., in 10 °C steps) from a baseline of 60-70 °C up to 100-110 °C, depending on the solvent's boiling point. Be aware that higher temperatures can favor elimination (see Q2).
-
-
Phase-Transfer Catalysis: If you are working in a biphasic system or experiencing solubility issues, a phase-transfer catalyst (PTC) like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can dramatically improve reaction rates.[5]
-
Mechanism: The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, facilitating the reaction.[5]
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, NaOH, KOH | Ensures complete deprotonation of the phenolic hydroxyl group. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity of the phenoxide.[3] |
| Temperature | 70-100 °C | Provides sufficient activation energy for the SN2 reaction. |
| Additive | Phase-Transfer Catalyst | Recommended for heterogeneous mixtures to improve reaction interface.[5] |
Q2: I'm observing a gaseous byproduct, and my yield is lower than expected, especially at higher temperatures. Is this an elimination side reaction?
Root Cause Analysis: Yes, this is a classic competing side reaction in Williamson ether synthesis, particularly when using secondary alkyl halides like 2-bromopropane or 2-chloropropane.[3] The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the beta-carbon of the isopropyl halide, leading to an E2 (elimination, bimolecular) reaction that produces propene gas and water.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Solutions & Scientific Rationale:
-
Control Temperature: The E2 reaction has a higher activation energy than the SN2 reaction. Therefore, elimination becomes more favorable at elevated temperatures.[3]
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate. Start around 60-70 °C and monitor closely. Avoid excessive heating.
-
-
Choice of Leaving Group: The nature of the leaving group on the isopropylating agent matters.
-
Expertise: Isopropyl tosylate or mesylate can be superior alternatives to isopropyl halides. Tosylates and mesylates are excellent leaving groups, which can accelerate the SN2 reaction rate, often allowing for lower reaction temperatures and thus minimizing the competing E2 pathway.[2]
-
-
Base Strength: While a strong base is needed to form the phenoxide, an excessively strong, sterically hindered base could favor elimination. However, in this case, the phenoxide itself is the base/nucleophile. The key is to control the conditions that influence its behavior.
Q3: My NMR analysis suggests an impurity with an isopropyl group attached directly to the aromatic ring. How can I prevent C-alkylation?
Root Cause Analysis: The phenoxide anion is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the ortho/para positions on the aromatic ring (C-alkylation).[3] While O-alkylation is generally favored, certain conditions can promote the undesired C-alkylation, leading to isomeric impurities that are often difficult to separate.
Caption: O-Alkylation vs. C-Alkylation pathways for the phenoxide intermediate.
Solutions & Scientific Rationale:
-
Solvent Choice is Critical: The solvent plays a major role in directing the regioselectivity.
-
Expertise: As mentioned, polar aprotic solvents (DMF, DMSO) are strongly recommended. They effectively solvate the counter-ion (e.g., K⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic, favoring attack at the oxygen (kinetic product). In contrast, protic solvents can hydrogen-bond with the oxygen, shielding it and making the ring carbons relatively more available for attack.
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Trustworthiness: Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) generally favor O-alkylation more than smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺). This is because the smaller cations coordinate more tightly to the oxygen atom, reducing its availability for reaction.
-
Q4: How should I purify the final product to remove unreacted starting material and other acidic byproducts?
Root Cause Analysis: The primary acidic species in the crude product mixture are the desired this compound and the unreacted starting material, 3-chloro-4-hydroxybenzoic acid.[6] Simple recrystallization may not be sufficient if the starting material is present in significant quantities, as they have similar polarities.
Solutions & Scientific Rationale:
-
Aqueous Basic Wash: This is the most effective method for removing the more acidic starting material.
-
Expertise: The phenolic hydroxyl group of the starting material (pKa ≈ 7-8) is significantly more acidic than any C-H bond and is readily deprotonated by a mild base. The desired product only has a carboxylic acid group (pKa ≈ 4-5).
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
The unreacted 3-chloro-4-hydroxybenzoic acid, being more acidic, will be preferentially deprotonated by the bicarbonate and extracted into the aqueous layer as its sodium salt. The desired product, being a weaker acid, will largely remain in the organic layer.
-
Separate the layers. The organic layer now contains the purified product.
-
Proceed with acidification of the organic layer if needed, drying, and solvent removal.
-
-
-
Recrystallization: After the aqueous wash, recrystallization is an excellent final polishing step.
-
Protocol: Common solvent systems include ethanol/water, isopropanol/water, or toluene. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
| Impurity | Likely Cause | Suggested Removal Method |
| 3-Chloro-4-hydroxybenzoic acid | Incomplete reaction | Aqueous wash with NaHCO₃ solution.[7] |
| C-alkylated Isomer | Non-optimal solvent/cation | Fractional crystallization or column chromatography (difficult). |
| Poly-alkylated products | Excess alkylating agent | Stoichiometric control; chromatography. |
This guide provides a framework for diagnosing and solving the most common side reactions in the synthesis of this compound. By understanding the mechanistic underpinnings of these competing pathways, you can rationally design your experiments to maximize yield and purity.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Francis Academic Press.
- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
- MySkinRecipes. This compound. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Reddit. I am supposed to find the side product of this Williamson ether synthesis.... [Link]
- Arkat USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]
- PubChem, National Institutes of Health. 3-chloro-4-hydroxybenzoic acid. [Link]
- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- Reddit.
Sources
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 6. PubChemLite - 3-chloro-4-hydroxybenzoic acid (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
Troubleshooting peak tailing in HPLC analysis of 3-Chloro-4-isopropoxybenzoic acid
Technical Support Center: 3-Chloro-4-isopropoxybenzoic Acid Analysis
Welcome to the technical support guide for the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The guidance provided herein is based on established chromatographic principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my analysis of this compound?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum. A tailing factor greater than 1.2 is generally considered significant.[1] This is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration, and compromise the overall precision and accuracy of your quantitative analysis.[2] For an acidic compound like this compound, tailing often points to undesirable secondary interactions within your HPLC system.
Q2: What are the most common causes of peak tailing for an acidic analyte like this?
A2: The primary causes of peak tailing for acidic compounds in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the silica-based stationary phase can interact with your analyte, causing a secondary retention mechanism that leads to tailing.[2][3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of your acidic analyte, a mixed population of ionized and non-ionized forms can exist, resulting in broadened or tailing peaks.[2][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[1]
-
System Issues: Extra-column volume from excessive tubing length or poor connections can contribute to peak distortion.[1]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[5][6] this compound is a carboxylic acid. At a low pH (well below its pKa), it will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column, typically resulting in a sharper, more symmetrical peak.[5] As the pH of the mobile phase increases towards and beyond its pKa, the carboxylic acid group will deprotonate, becoming negatively charged. This ionized form is more polar and will be less retained, eluting earlier.[6] Operating at a pH close to the pKa can lead to poor peak shape.[4] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa for robust methods.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Problem 1: My peak for this compound is consistently tailing on a standard C18 column.
Probable Cause: This is a classic symptom of secondary interactions between the acidic analyte and residual silanol groups on the silica surface of the stationary phase.[2][3] These silanol groups can be acidic themselves and can interact with polar functional groups on the analyte.[7][8]
Step-by-Step Resolution Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the aqueous portion of your mobile phase. A good starting point is a pH between 2.5 and 3.5.[1]
-
Rationale: By operating at a low pH, you ensure that the this compound is fully protonated (neutral) and you also suppress the ionization of the residual silanol groups on the silica surface, minimizing repulsive secondary interactions.[9]
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.[10]
-
Adjust the pH to the desired level (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid or formic acid).[11]
-
Mix with the organic modifier (e.g., acetonitrile or methanol) to the final desired composition.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
-
-
Column Selection:
-
Action: If pH adjustment is not sufficient or desirable, consider using a more inert column.
-
Rationale: Modern HPLC columns are manufactured with higher purity silica and more effective end-capping techniques to minimize residual silanol activity.[3][12]
-
Recommendations:
-
High-Purity, End-Capped C18 Columns: These columns have a reduced number of accessible silanol groups, leading to improved peak shape for polar and ionizable compounds.[9][13]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from residual silanols and allows for better performance in highly aqueous mobile phases.[1][14]
-
-
Data Presentation: Effect of Mobile Phase pH
The following table summarizes the expected impact of mobile phase pH on the chromatographic behavior of this compound.
| Mobile Phase pH | Analyte State | Expected Retention Time | Expected Peak Shape | Rationale |
| pH < pKa (e.g., 2.5-3.5) | Predominantly Neutral (R-COOH) | Longer | Symmetrical | Analyte is hydrophobic; silanol interactions are suppressed.[5][9] |
| pH ≈ pKa | Mixed (R-COOH & R-COO⁻) | Shorter, potentially variable | Broad or Tailing | Co-existence of ionized and non-ionized forms leads to peak distortion.[4] |
| pH > pKa (e.g., 6.0-7.0) | Predominantly Ionized (R-COO⁻) | Shorter | May still tail due to other interactions | Analyte is more polar and less retained.[6] |
Problem 2: The peak tailing appeared suddenly after a period of good performance.
Probable Cause: This often indicates a change in the system, most likely related to the column. The two most common culprits are column contamination or the formation of a void at the column inlet.[1]
Step-by-Step Resolution Protocol:
-
Column Washing and Regeneration:
-
Action: Flush the column with a series of strong solvents to remove strongly retained contaminants.
-
Rationale: Over time, components from the sample matrix can adsorb to the stationary phase, creating active sites that cause tailing. A rigorous washing procedure can often restore column performance.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of Isopropanol.
-
Flush again with 20 column volumes of 100% Acetonitrile.
-
Re-equilibrate the column with your original mobile phase for at least 20 column volumes.
-
-
-
Check for a Column Void:
-
Action: If washing does not resolve the issue, the problem may be physical damage to the packed bed at the column inlet.
-
Rationale: Pressure shocks or improper handling can cause the packed bed to settle, creating a void. The sample then spreads out in this void before entering the packed bed, leading to peak distortion.[1]
-
Procedure:
-
Carefully disconnect the column and reverse its flow direction.
-
Flush with a compatible solvent at a low flow rate (e.g., 0.2 mL/min) for about 30 minutes.
-
Return the column to its original orientation and re-test.
-
If peak shape improves but is not perfect, the void is the likely cause. In this case, replacing the column is the most reliable solution. Using a guard column can help protect the analytical column from this type of damage.[1]
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.
Caption: A logical workflow for diagnosing and resolving peak tailing.
References
- Chrom Tech, Inc. (2025, October 28).
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Element Lab Solutions. Peak Tailing in HPLC.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Effect of mobile phase pH on reversed-phase HPLC separ
- The Theory of HPLC Column Chemistry.
- Moravek.
- The LCGC Blog. (2020, June 4).
- HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1.
- Phenomenex. LC Technical Tip.
- Axion Labs. HPLC problems with very polar molecules.
- Benchchem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Stability issues of 3-Chloro-4-isopropoxybenzoic acid in solution
Welcome to the technical support guide for 3-Chloro-4-isopropoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Here, we address common challenges and questions through practical troubleshooting guides and frequently asked questions, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?
The structure of this compound contains three key functional groups that can influence its stability: an aromatic ether (isopropoxy group), a carboxylic acid, and a chloro-substituent on the aromatic ring. The primary liabilities are the ether linkage, which is susceptible to acidic hydrolysis, and the entire molecule's potential for degradation under thermal and photolytic stress.[1][2][3]
Q2: What is the most significant factor influencing the degradation of this compound in solution?
The pH of the solution is the most critical factor. The isopropoxy ether linkage is susceptible to cleavage under strong acidic conditions, a reaction that is significantly slower in neutral or basic media.[1][2][4] Therefore, maintaining a pH range close to neutral is crucial for preventing hydrolytic degradation.
Q3: What are the expected degradation products?
The two primary degradation pathways are:
-
Acid-catalyzed Hydrolysis: Cleavage of the isopropoxy ether bond, yielding 3-Chloro-4-hydroxybenzoic acid and isopropanol.[5]
-
Thermal Decarboxylation: Loss of the carboxylic acid group at elevated temperatures, which would theoretically produce 2-chloro-1-isopropoxybenzene . Studies on similar benzoic acid derivatives show this pathway is significant under high-temperature conditions.[6][7]
Q4: What are the optimal storage conditions for solutions of this compound?
To ensure maximum stability, solutions should be prepared fresh whenever possible. For short-term and long-term storage, specific conditions should be met, as summarized in the table below.
| Parameter | Short-Term Storage (< 72 hours) | Long-Term Storage (> 72 hours) | Rationale |
| Temperature | 2-8°C | ≤ -20°C (Frozen) | Lower temperatures significantly slow the rate of all chemical degradation reactions.[3] |
| Solvent | Buffered aqueous solution (pH 6-7.5), DMSO, Acetonitrile | Aprotic solvents like DMSO or Acetonitrile. Aliquot to avoid freeze-thaw cycles. | Aprotic solvents prevent hydrolysis. Buffering aqueous solutions prevents pH drift that could accelerate degradation.[8] |
| Light Exposure | Protect from light (use amber vials) | Store in the dark | Chlorinated aromatic compounds can be susceptible to photodegradation.[9][10] |
| Atmosphere | Standard atmosphere | Inert atmosphere (Nitrogen or Argon) | While not highly susceptible to oxidation, storage under an inert gas is a best practice to prevent potential oxidative degradation over long periods.[3] |
Q5: Is this compound compatible with common acidic or basic additives in formulations?
Caution is strongly advised. Strong acids (e.g., HCl, H₂SO₄) will catalyze the hydrolysis of the isopropoxy group.[2] While the compound is more stable under basic conditions than acidic ones, strong bases may increase the potential for other, slower degradation reactions.[11] Compatibility studies are essential if the use of acidic or basic excipients is unavoidable.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific experimental issues related to the stability of this compound.
Issue 1: Progressive Loss of Compound Potency or Concentration Over Time
-
Symptom: You observe a decreasing peak area for the parent compound in your chromatographic analysis (e.g., HPLC-UV) over hours or days, even when stored at 4°C. Your assay results show a decline in biological activity.
-
Potential Cause: This is a classic sign of chemical degradation. The most likely culprit is slow hydrolysis of the isopropoxy group, especially if your solution is unbuffered or has a pH below 6.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of a New, Unidentified Peak in HPLC Analysis
-
Symptom: A new peak, which was not present in the freshly prepared sample, appears and grows over time in your HPLC chromatogram.
-
Potential Cause: This indicates the formation of a degradation product. The identity of the peak depends on the stress condition the sample was exposed to.
-
Diagnostic Steps:
-
Characterize the Peak: Note the retention time of the new peak. Is it more or less polar than the parent compound? (Typically, the hydrolysis product, 3-Chloro-4-hydroxybenzoic acid, will be more polar and have an earlier retention time on a reverse-phase column).
-
Co-injection Analysis: If you suspect hydrolysis, obtain a standard of 3-Chloro-4-hydroxybenzoic acid and perform a co-injection with your aged sample. If the unknown peak's area increases and remains a single peak, you have confirmed its identity.
-
LC-MS Analysis: For definitive identification, analyze the sample using LC-MS to determine the mass of the unknown peak. The expected mass for the hydrolyzed product [M-H]⁻ would be approximately 171.0 g/mol , compared to the parent compound's [M-H]⁻ of ~213.0 g/mol .
-
Review Experimental Conditions: Was the sample exposed to high heat, strong light, or acidic pH? This context is crucial for identifying the degradation pathway.
-
Issue 3: Inconsistent Results Between Experimental Repeats
-
Symptom: You are getting high variability in your assay results using what you believe are identical solutions of this compound.
-
Potential Cause: This often points to inconsistent solution preparation and handling that leads to variable rates of degradation.
-
Preventative Measures:
-
Standardize Solution Preparation: Use a single, validated protocol for preparing your solutions. This includes the same solvent, stock concentration, and pH (if aqueous).
-
Control the Age of Solutions: Define a maximum "use by" time for your solutions. Best practice is to use freshly prepared solutions for all critical experiments.
-
Minimize Environmental Exposure: Do not leave solutions on the benchtop under ambient light or at room temperature for extended periods. Return them to proper storage conditions (e.g., 4°C, protected from light) immediately after use.
-
Section 3: Protocols & Methodologies
To empower you to proactively assess stability, we provide the following validated protocols.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[12][13]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Collect samples at 2, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Collect samples at 2, 8, and 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light. Collect samples at 8 and 24 hours.
-
Thermal Degradation:
-
Solution: Incubate the solution (in acetonitrile) at 80°C.
-
Solid: Place the dry powder in an oven at 80°C.
-
Collect samples at 24 and 72 hours.
-
-
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil.
-
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Cool thermal samples to room temperature.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation to ensure that the primary degradation products are formed without secondary degradation.[12]
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Method Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.
References
- StackExchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Lindquist, N., & Yang, Y. (2011).
- Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- ResearchGate. (n.d.).
- Air Sea Containers. (n.d.). Top 5 Factors Affecting Chemical Stability. [Link]
- Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
- ResearchGate. (n.d.).
- Friedman, D. (1974). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences.
- Pienimäki, P. (2012).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid.
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. database.ich.org [database.ich.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Minimizing Byproduct Formation in Reactions of 3-Chloro-4-isopropoxybenzoic Acid
Welcome to the technical support center for optimizing reactions involving 3-Chloro-4-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during chemical synthesis. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound derivatives is paramount.[1] This document provides in-depth, experience-based insights and practical solutions to common challenges encountered in the laboratory.
Section 1: Understanding the Core Reaction and Potential Byproducts
This compound possesses two primary reactive sites: the carboxylic acid and the aromatic ring. The majority of its applications involve transformations of the carboxylic acid group, most commonly through esterification or amidation.[1] This guide will focus on the Fischer-Speier esterification as a representative and widely used reaction.[2]
The Fischer-Speier Esterification: A Double-Edged Sword
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] While effective, it is an equilibrium-driven process, and several side reactions can lead to the formation of impurities.[2][5]
Core Reaction:
Common Byproducts in the Esterification of this compound
Understanding the potential byproducts is the first step toward their prevention. In the context of esterifying this compound, the following impurities are frequently observed:
-
Unreacted Starting Material: Due to the equilibrium nature of the reaction, incomplete conversion is a common issue.[5]
-
Ether Byproducts: Acid-catalyzed self-condensation of the alcohol reactant can form ethers, especially at elevated temperatures.[6]
-
Products of Ring Substitution: Although the isopropoxy group is activating and the chloro and carboxylic acid groups are deactivating, harsh reaction conditions (e.g., strong acid, high temperature) can potentially lead to electrophilic substitution on the aromatic ring.
-
Degradation Products: Excessive heat or prolonged reaction times can lead to the decomposition of either the starting material or the desired ester product.[6]
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is low, and I have a significant amount of unreacted this compound. How can I drive the reaction to completion?
Answer:
This is a classic equilibrium problem inherent to Fischer esterification.[5] To shift the equilibrium towards the product, you can employ Le Chatelier's Principle.[5]
Recommended Solutions:
-
Increase the Alcohol Concentration: Use a large excess of the alcohol reactant (e.g., 5 to 10-fold molar excess).[6] This is often the most straightforward and cost-effective solution.
-
Remove Water as it Forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[2] A Dean-Stark apparatus is the standard piece of equipment for this purpose, particularly when using a water-immiscible solvent like toluene.[5]
-
Optimize the Catalyst:
-
Catalyst Loading: Ensure you are using an adequate amount of acid catalyst. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid (p-TsOH) is sufficient.
-
Catalyst Choice: While sulfuric acid is a common choice, p-TsOH is often preferred as it is a solid and can be easier to handle and may reduce charring.
-
Experimental Protocol: Esterification with a Dean-Stark Trap
-
Combine this compound (1 equivalent), the desired alcohol (1.5-2 equivalents), and a catalytic amount of p-TsOH (0.02 equivalents) in a round-bottom flask with toluene (enough to fill the Dean-Stark trap).
-
Assemble the Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating to the bottom and the toluene overflowing back into the reaction flask.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work up the reaction by cooling, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by washing with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Question 2: I'm observing a high-boiling impurity in my final product. How can I identify and prevent its formation?
Answer:
A high-boiling impurity is often an ether formed from the self-condensation of the alcohol reactant, especially with primary alcohols at high temperatures.[6]
Identification and Prevention:
-
Identification: This byproduct can often be identified by GC-MS analysis. The mass of the ether will correspond to two molecules of the alcohol minus one molecule of water.
-
Prevention:
-
Lower the Reaction Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate.[6]
-
Use a Milder Catalyst: A very strong acid catalyst can promote ether formation. Consider using a less aggressive catalyst or a lower concentration of the strong acid.
-
Alternative Esterification Methods: For sensitive substrates or to avoid high temperatures, consider alternative methods that do not rely on strong acids and heat.
-
Alternative Protocol: Steglich Esterification
This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.
-
Dissolve this compound (1 equivalent), the alcohol (1.1 equivalents), and DMAP (0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate.
Question 3: My product is discolored (yellow or brown). What is the cause and how can I fix it?
Answer:
Discoloration often indicates the presence of oxidation or degradation products.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation | While less common for this specific molecule, oxidation can occur at elevated temperatures in the presence of air.[6] | A cleaner, less colored product. |
| Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| High Reaction Temperature | Excessive heat can lead to decomposition.[6] | Minimized formation of colored impurities. |
| Maintain the reaction at the lowest effective temperature. | ||
| Contaminated Starting Materials | Impurities in the this compound or the alcohol can lead to colored byproducts.[6] | A purer final product. |
| Ensure the purity of all reactants before starting. Recrystallize or distill starting materials if necessary. |
Question 4: How do I effectively remove the acid catalyst after the reaction?
Answer:
The acid catalyst can be effectively neutralized and removed by washing the organic reaction mixture with a mild aqueous base.[6] A 10% solution of sodium carbonate or sodium bicarbonate is typically used.[6] This converts the acid catalyst into its corresponding salt, which is soluble in the aqueous layer and can be easily separated.
Caution: Be careful when adding the basic solution as it will generate carbon dioxide gas, which can cause pressure buildup if not done slowly and with adequate venting.
Section 3: Analytical Methods for Impurity Profiling
Effective troubleshooting relies on accurate analytical data. The following techniques are recommended for monitoring reaction progress and identifying impurities.
| Analytical Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The primary method for monitoring reaction conversion and assessing final product purity.[7][8] | A reversed-phase C18 column is typically effective for separating the starting material, product, and non-volatile byproducts.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile byproducts, such as ethers formed from alcohol self-condensation.[10] | Not suitable for the non-volatile carboxylic acid starting material or the high-boiling ester product without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the final product and can help identify major impurities if their concentration is sufficient.[8] | ¹H and ¹³C NMR are essential for full characterization. |
Sample Preparation for HPLC Analysis:
A general procedure involves diluting a small, accurately weighed aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[7] This solution is then typically diluted further to about 0.1 mg/mL for injection.[7] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[7]
Section 4: Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Esterification
Caption: A troubleshooting decision tree for esterification reactions.
Diagram 2: Fischer Esterification Mechanism and Byproduct Pathways
Caption: Mechanism of Fischer esterification and a common byproduct pathway.
References
- Mannu, A., & Mele, A. (2024). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate.
- ChemistNATE. (2020, August 17). Benzoic Acid + 1-propanol = ESTER + water. YouTube.
- ChemistNATE. (2020, August 7). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube.
- University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate.
- MySkinRecipes. (n.d.). This compound.
- Lapetaje, J. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Zhou, H., Tai, Y., Sun, C., & Pan, Y. (2005). Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 97–107.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-Chloro-4-isopropoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent for 3-chloro-4-isopropoxybenzoic acid (CAS: 213598-07-3). We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for robust and repeatable purification.
Section 1: Understanding the Analyte - Physicochemical Profile
Before any purification attempt, a thorough understanding of the target molecule is paramount. This compound is a solid at room temperature and possesses distinct structural features that dictate its solubility.[1] Its aromatic ring and isopropoxy group lend non-polar character, while the carboxylic acid functional group provides a site for polar interactions, including hydrogen bonding. This dual nature is the key to selecting an effective solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 213598-07-3 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Hazards | GHS07: Harmful/Irritant |[1] |
Section 2: The Core Principles of Solvent Selection
Q1: What defines an ideal recrystallization solvent?
An ideal solvent exhibits a steep solubility curve with respect to temperature.[4] It should dissolve the target compound sparingly or not at all at low temperatures but show high solubility at or near its boiling point.[5][6] This differential solubility is the thermodynamic driving force for crystallization upon cooling, leaving soluble impurities behind in the solvent (the "mother liquor").
Caption: Ideal solubility curve for a recrystallization solvent.
Q2: How does the structure of this compound guide solvent choice?
The principle of "like dissolves like" is a useful starting point.[5]
-
Polar End: The carboxylic acid group (-COOH) can hydrogen bond, suggesting solubility in polar protic solvents like alcohols (ethanol, methanol) or even water at high temperatures.[7]
-
Non-Polar Body: The chlorinated benzene ring and the isopropoxy group (–OCH(CH₃)₂) are hydrophobic and will interact better with less polar solvents like toluene, or moderately polar solvents like ethyl acetate.
The challenge and art of solvent selection lie in finding a solvent that perfectly balances these interactions to achieve the desired temperature-dependent solubility.
Section 3: Recommended Solvents and Screening Protocol
Based on the structure and general practices for aromatic carboxylic acids, the following solvents are recommended for initial screening.[7][8]
Table 2: Candidate Solvents for Screening this compound
| Solvent | Type | Boiling Point (°C) | Rationale & Expert Insights |
|---|---|---|---|
| Water | Polar Protic | 100 | May dissolve the compound only at boiling. A good, non-flammable choice if effective. Aromatic acids can often be purified from hot water.[8] |
| Ethanol | Polar Protic | 78 | Often a good general-purpose solvent for carboxylic acids.[7] May be too good of a solvent, requiring a co-solvent. |
| Isopropanol | Polar Protic | 82 | Structurally similar to the isopropoxy group on the molecule, which could enhance solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity may provide a good balance for the molecule's features. |
| Toluene | Non-Polar | 111 | May be effective if impurities are significantly more polar than the target compound. Often used for aromatic compounds. |
| Ethanol/Water | Mixed | Variable | A classic solvent pair. Allows for fine-tuning of polarity to achieve the ideal solubility profile.[8] |
| Toluene/Heptane | Mixed | Variable | A non-polar pair. Useful if the compound is soluble in hot toluene but too soluble for good recovery. Heptane acts as the anti-solvent. |
Experimental Workflow: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a minimal amount of material.[9]
Caption: Workflow for systematic recrystallization solvent screening.
Step-by-Step Protocol:
-
Preparation: Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Room Temperature Test: Add one of the candidate solvents dropwise, agitating after each drop, up to about 1 mL. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[9]
-
Hot Solubility Test: If the solid is insoluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Avoid adding a large excess.
-
Cooling & Crystallization: If the compound fully dissolves when hot, allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[10] Afterwards, place the tube in an ice-water bath for 15-20 minutes.
-
Evaluation: A successful solvent is one from which a large quantity of crystalline solid forms upon cooling. If recovery is poor, the solvent may be too effective; if the compound never dissolved, it is ineffective.
Section 4: Troubleshooting Guide & FAQs
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound, or the impurities present are depressing the melting point significantly.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. The goal is to lower the saturation point. Then, cool again very slowly.
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Change Solvents: Switch to a different solvent system entirely where the compound's solubility is lower.
-
Q4: No crystals are forming after cooling, even in the ice bath. How can I induce crystallization?
A: This is a classic case of supersaturation, where the solution contains more dissolved solute than it thermodynamically should.[5]
-
Causality: The solution is too stable, or there are no nucleation sites for crystals to begin growing.
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.[10]
-
Seed the Solution: If you have a small crystal of pure product, add it to the cold solution. This "seed" acts as a template for further crystal growth.[10]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]
-
Q5: My final product is still colored. How can I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can be adsorbed onto a high-surface-area material.
-
Solution: Use activated charcoal (Norit).
-
Dissolve your crude product in the hot recrystallization solvent.
-
Remove the solution from the heat source and allow it to cool slightly (to prevent violent boiling when the charcoal is added).
-
Add a very small amount of activated charcoal (e.g., the tip of a spatula). Using too much will adsorb your product and reduce yield.[10]
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[6]
-
Q6: My recovery yield is very low. What are the most likely causes?
A: A low yield is a common and frustrating issue in recrystallization.
-
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause. Using the absolute minimum amount of hot solvent to dissolve the compound is critical.[5]
-
Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals on the filter should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice with the screening protocol.
-
References
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- O'Brien, J. P., & Pistor, H. J. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
- Bartos, T. M., et al. (2015). U.S. Patent No. 9,233,905. Washington, DC: U.S. Patent and Trademark Office.
- Recrystallization. (n.d.). University of California, Davis.
- Recrystallization. (n.d.). University of New Brunswick.
- 3-Chloro-4-propylbenzoic acid. (n.d.). PubChem.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts.
- This compound. (n.d.). MySkinRecipes.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
- 3-chloro-4-isopropyl-benzoic acid. (n.d.). Chemsrc.
- 3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem.
- 3-Chlorobenzoic acid. (n.d.). Wikipedia.
- 3-Chlorobenzoic Acid. (n.d.). PubChem.
- 3-Isopropoxybenzoic acid. (n.d.). PubChem.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. arctomsci.com [arctomsci.com]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Chloro-4-isopropoxybenzoic Acid and Its Analogs for Drug Discovery
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and ability to interact with a wide array of biological targets make it an attractive starting point for medicinal chemists. Among its numerous derivatives, 3-Chloro-4-isopropoxybenzoic acid has emerged as a compound of significant interest, particularly as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[1] This guide provides a comprehensive comparative analysis of this compound and its structural analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications, supported by experimental data and established scientific principles.
Introduction to this compound: A Versatile Scaffold
This compound is a halogenated benzoic acid derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring.[2] This specific substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity and biological activity. The carboxylic acid and ether functional groups serve as key handles for further chemical modifications, enabling the synthesis of a diverse library of ester and amide derivatives with potential biological activities.[1]
The strategic placement of the chloro and isopropoxy groups is critical. The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and modulate the overall electronic distribution of the aromatic ring. The bulky isopropoxy group can provide steric hindrance, potentially influencing binding selectivity to biological targets and contributing to the molecule's lipophilicity.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Understanding how subtle structural modifications impact these properties is crucial for rational drug design. The following table provides a comparative summary of the calculated physicochemical properties of this compound and several of its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C10H11ClO3 | 214.65 | 3.4 (Predicted) |
| 3-Isopropoxybenzoic acid | C10H12O3 | 180.20 | 2.8 (Predicted)[4] |
| 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | 198.64 | 3.4 (Predicted)[5] |
| 3-Cyano-4-isopropoxybenzoic acid | C11H11NO3 | 205.21 | 2.3 (Predicted) |
Data sourced from PubChem and other chemical databases. XLogP3 is a calculated measure of lipophilicity.
Analysis of Physicochemical Trends:
-
Lipophilicity (XLogP3): The introduction of a chlorine atom in this compound increases its predicted lipophilicity compared to its non-chlorinated counterpart, 3-Isopropoxybenzoic acid. This is an important consideration as lipophilicity can influence membrane permeability and protein binding. The replacement of the isopropoxy group with a propyl group in 3-Chloro-4-propylbenzoic acid maintains a similar high lipophilicity.[5] Conversely, the substitution of the chloro group with a more polar cyano group in 3-Cyano-4-isopropoxybenzoic acid is predicted to decrease lipophilicity.[3]
Structure-Activity Relationship (SAR) and Biological Applications
The true value of this compound and its analogs lies in their diverse biological activities, which are intrinsically linked to their chemical structures. The following sections explore key therapeutic areas where these compounds have shown promise.
Anti-inflammatory Activity and NSAIDs
Arylpropionic acid derivatives are a well-established class of NSAIDs, with ibuprofen being a prominent example. The core structure of this compound makes it a valuable intermediate in the synthesis of novel NSAIDs. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6]
The specific substitutions on the benzoic acid ring can significantly influence the potency and selectivity of COX inhibition. For instance, the presence of a halogen, like chlorine, can enhance the anti-inflammatory activity.[7]
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signaling pathways.[8] Inhibition of specific PDE isoenzymes has emerged as a promising therapeutic strategy for a range of diseases, including inflammatory conditions and neurological disorders.[8][9]
Notably, derivatives of benzoic acid have been explored as potent PDE4 inhibitors for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[10][11] PDE4 is highly expressed in inflammatory and immune cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses the inflammatory response.[9][12] The structural features of this compound, particularly the substituted phenyl ring, provide a foundation for designing selective PDE4 inhibitors.
Anticancer Activity
The benzoic acid scaffold has also been investigated for its potential in developing anticancer agents. Derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[13] The substitution pattern on the benzoic acid ring plays a critical role in the binding affinity and inhibitory activity against EGFR.[13]
Furthermore, the general biological activities of p-hydroxybenzoic acid and its derivatives, including antimicrobial, antioxidant, and antimutagenic properties, highlight the broad therapeutic potential of this chemical class.[14][15]
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized experimental protocols for the synthesis of a generic 3-substituted-4-alkoxybenzoic acid and a common assay for evaluating its biological activity.
General Synthesis of 3-Substituted-4-alkoxybenzoic Acids
This protocol outlines a general synthetic route, which can be adapted for this compound and its analogs. The synthesis of a related compound, rafoxanide, involves the reaction of a substituted phenol with a dichloronitrobenzene, followed by reduction of the nitro group and subsequent amidation.[16] A similar strategy can be employed for the target compounds.
Workflow for Synthesis:
Caption: A generalized synthetic workflow for 3-substituted-4-alkoxybenzoic acids.
Detailed Steps:
-
Nucleophilic Aromatic Substitution: React a substituted phenol (e.g., 4-isopropoxyphenol) with a dihalonitrobenzene (e.g., 3,4-dichloronitrobenzene) in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a suitable solvent (e.g., DMF) at elevated temperature.[16]
-
Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.[16]
-
Introduction of the 3-Substituent (Sandmeyer Reaction): The amino group can be converted to various substituents via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite in the presence of a mineral acid, followed by reaction with a copper(I) salt (e.g., CuCl for chlorination, CuCN for cyanation).
-
Formation of the Carboxylic Acid: The final step involves the formation of the carboxylic acid group. If the starting material contained a methyl group at the desired position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Alternatively, carboxylation can be achieved through methods like Grignard reaction with carbon dioxide.
In Vitro PDE4 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the PDE4 enzyme.
Experimental Workflow for PDE4 Inhibition Assay:
Caption: Workflow for an in vitro PDE4 inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in a suitable buffer.
-
Reaction Mixture: In a microplate, add the PDE4 enzyme, the test compound, and the substrate (cAMP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period to allow the enzyme to hydrolyze the cAMP.
-
Reaction Termination: Stop the reaction by adding a stop reagent.
-
Detection: The amount of remaining cAMP is quantified. This can be done using various methods, such as a competitive binding assay with a fluorescently labeled cAMP analog.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the data and fitting it to a dose-response curve.
Conclusion and Future Directions
This compound and its analogs represent a rich chemical space for the discovery of novel therapeutic agents. Their versatile scaffold allows for systematic modifications to fine-tune their physicochemical properties and biological activities. The comparative analysis presented in this guide highlights the importance of understanding structure-activity relationships in rational drug design.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of analogs: Exploring different substituents at the 3- and 4-positions of the benzoic acid ring could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
In-depth biological characterization: Moving beyond primary screening assays to more complex cellular and in vivo models will be crucial to validate the therapeutic potential of promising candidates.
-
Structural biology studies: Obtaining crystal structures of these compounds bound to their biological targets can provide invaluable insights into their binding modes and guide further optimization efforts.
By leveraging the foundational knowledge of this compound and its analogs, researchers can continue to develop innovative medicines to address unmet medical needs.
References
- Vertex AI Search. Synthesis of 3-chloro-4-(3'-methyl-4'-isopropoxybenzyloxy) phenylacetic acid. Accessed January 7, 2026.
- MySkinRecipes. This compound. Accessed January 7, 2026.
- PubChemLite. 3-chloro-4-((4-isopropoxybenzyl)oxy)benzoic acid (C17H17ClO4). Accessed January 7, 2026.
- Fluorochem. This compound. Accessed January 7, 2026.
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Accessed January 7, 2026.
- ResearchGate.
- International Journal of Pharmaceutical and Medicinal Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Accessed January 7, 2026.
- Autechaux. Understanding the Chemical Properties of 3-Cyano-4-isopropoxybenzoic Acid. Accessed January 7, 2026.
- SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Accessed January 7, 2026.
- PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Accessed January 7, 2026.
- PubChem. 3-Chloro-4-propylbenzoic acid. Accessed January 7, 2026.
- MDPI. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Accessed January 7, 2026.
- PubChemLite. 3-((3-chloro-4-isopropoxybenzyl)amino)benzoic acid (C17H18ClNO3). Accessed January 7, 2026.
- MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Accessed January 7, 2026.
- PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Accessed January 7, 2026.
- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Accessed January 7, 2026.
- ResearchGate.
- PubMed. Phosphodiesterase inhibitors. Accessed January 7, 2026.
- PeerJ. Phosphodiesterase 4 inhibition as a novel treatment for stroke. Accessed January 7, 2026.
- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Accessed January 7, 2026.
- PubMed Central.
- PubChem. 3-Isopropoxybenzoic acid. Accessed January 7, 2026.
- NCBI Bookshelf. Phosphodiesterase Inhibitors. Accessed January 7, 2026.
Sources
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phosphodiesterase 4 inhibition as a novel treatment for stroke [PeerJ] [peerj.com]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Validation of Analytical Methods for 3-Chloro-4-isopropoxybenzoic Acid
Introduction
3-Chloro-4-isopropoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final product. Therefore, a robust and validated analytical method for its quantification is not just a regulatory requirement but a cornerstone of quality assurance.
This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The Analytical Challenge and Method Selection
This compound (MW: 214.65 g/mol ) is a moderately non-polar molecule containing a carboxylic acid group, a chloro substituent, and an isopropoxy group.[6] These features make it an ideal candidate for analysis by RP-HPLC with UV detection.
-
Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for excellent separation of benzoic acid derivatives based on their hydrophobicity.[7][8]
-
Why UV Detection? The aromatic ring in the molecule provides strong chromophores, leading to significant UV absorbance, which is ideal for sensitive and accurate quantification.
The chosen method, detailed below, is designed to be specific, accurate, precise, and robust for the intended purpose of quantifying this compound in the presence of potential impurities and degradation products.
The Validation Workflow: A Systematic Approach
A successful validation study begins with a well-defined plan. The following diagram illustrates the logical flow of the validation process, ensuring that each parameter is thoroughly evaluated.
Caption: Overall workflow for the analytical method validation process.
Experimental Protocols and Data Analysis
This section provides detailed protocols for each validation parameter. The experimental data presented is representative of a successful validation study.
Materials and Methods
| Parameter | Description |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD).[7] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate buffer (pH 2.5) (60:40 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30°C. |
| Detection | 240 nm. |
| Injection Vol. | 10 µL. |
| Diluent | Mobile Phase. |
| Reference Standard | This compound, >99% purity. |
Rationale for Method Parameters:
-
Acidic Mobile Phase (pH 2.5): The pKa of benzoic acid derivatives is typically around 4. Using a mobile phase pH well below the pKa ensures the carboxylic acid group remains protonated (neutral), increasing its hydrophobicity and retention on the C18 column, which leads to better peak shape and separation.[7][8]
-
Detection Wavelength (240 nm): This wavelength is chosen based on the UV spectrum of this compound, corresponding to a region of high absorbance to maximize sensitivity.
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. SST is a crucial component of method validation and routine analysis.[9][10][11]
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the key SST parameters.
Acceptance Criteria & Results:
| Parameter | Purpose | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | Peak Symmetry | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | Column Efficiency | N > 2000 | 8500 |
| %RSD of Peak Area | Injection Precision | ≤ 2.0%[12] | 0.5% |
| %RSD of Retention Time | System Stability | ≤ 1.0% | 0.2% |
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Inject a solution of the reference standard.
-
Inject a sample solution containing potential impurities or excipients (placebo).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and inject the stressed samples. The goal is to show that degradation peaks do not co-elute with the main analyte peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, placebo, and potential impurities.
-
In stressed samples, the analyte peak should be spectrally pure (if using a DAD) and well-resolved from degradation products.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[13]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration). For a target concentration of 100 µg/mL, this would be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 |
| Y-intercept | Close to zero | 150 (negligible) |
| Residual Plot | Random distribution | Randomly scattered |
| Range | 50 - 150 µg/mL | Confirmed |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix (placebo).
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
| 100% (100 µg/mL) | 100.8% | 0.6% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
| 120% (120 µg/mL) | 101.2% | 0.5% | 98.0 - 102.0% Recovery with RSD ≤ 2.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[3]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria & Results:
| Precision Level | %RSD of Results | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of the analyte with those of blank samples.[9]
-
The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.
Acceptance Criteria & Results:
| Parameter | S/N Ratio | Typical Result |
| LOD | ~ 3:1 | 0.1 µg/mL |
| LOQ | ~ 10:1 | 0.3 µg/mL |
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Vary critical chromatographic parameters one at a time.
-
For each variation, perform a system suitability test and analyze a sample solution.
-
Assess the impact on the results and SST parameters.
Acceptance Criteria & Results: The system suitability parameters should remain within the acceptance criteria for all tested variations.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | SST Passed |
| Column Temperature | ± 2°C | SST Passed |
| Mobile Phase pH | ± 0.1 | SST Passed |
| % Acetonitrile | ± 2% | SST Passed |
Interpreting the Validation Data: A Holistic View
The relationship between key validation parameters is crucial for understanding the overall performance of the method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation results confirm that the described RP-HPLC method is accurate, precise, specific, and robust for the quantitative determination of this compound. The method demonstrates excellent linearity over the specified range and has a low limit of quantitation, making it suitable for its intended purpose in a quality control environment. Adherence to the principles outlined in the ICH guidelines ensures that the method generates reliable data that can be trusted by researchers, drug developers, and regulatory agencies alike.[2][14][15]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
- What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ICH Guidelines for Analytical Method Valid
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- This compound. MySkinRecipes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assayprism.com [assayprism.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. starodub.nl [starodub.nl]
A Comparative Guide to the Biological Activity of 3-Chloro-4-isopropoxybenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, the substituted benzoic acid framework has consistently proven to be a versatile starting point for the discovery of new therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of derivatives of 3-Chloro-4-isopropoxybenzoic acid, a molecule with significant potential for modification to elicit a range of biological responses. While comprehensive data on a wide array of its derivatives remains an active area of research, this guide synthesizes available information on structurally related compounds to provide a predictive framework for its biological potential and detailed methodologies for its evaluation.
Introduction to the this compound Scaffold
This compound is an aromatic carboxylic acid characterized by a chlorine atom and an isopropoxy group at positions 3 and 4 of the benzene ring, respectively. This unique substitution pattern offers several avenues for chemical modification, primarily at the carboxylic acid group, to generate a library of derivatives such as esters, amides, and hydrazones. The electronic and steric properties imparted by the chloro and isopropoxy substituents are anticipated to influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making this scaffold a promising candidate for targeted drug design.
The rationale for exploring derivatives of this particular benzoic acid lies in the established biological activities of related substituted benzoic acids, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a halogen, in this case, chlorine, is often associated with enhanced biological activity in various drug classes.[4][5] Similarly, the alkoxy group can modulate the lipophilicity of the molecule, which is a critical factor for cell membrane permeability and interaction with biological targets.
Comparative Biological Activities: An Evidence-Based Outlook
Direct comparative studies on a broad series of this compound derivatives are not extensively available in peer-reviewed literature. However, by examining data from structurally analogous compounds, we can infer potential biological activities and establish a basis for future research. The primary areas of interest for this class of compounds are their potential antimicrobial and anticancer activities.
Antimicrobial Potential
Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[6][7] The mechanism of action is often attributed to the disruption of cellular processes due to their acidic nature and their ability to interfere with cell membranes and enzymatic functions.[7] The introduction of a chlorine atom can enhance this activity. For instance, studies on other chlorobenzoic acid derivatives have demonstrated significant antibacterial and antifungal properties.[8]
The derivatization of the carboxylic acid group into esters or amides can further modulate this activity. For example, a study on sorbic and benzoic acid amide derivatives showed that while the benzoic acid amides had limited activity, the principle of derivatization to improve antimicrobial attributes is sound.[6] It is hypothesized that converting the carboxylic acid of this compound into various amides could lead to compounds with a broader spectrum of activity.
Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Derivatives
| Derivative Type | Predicted Activity | Rationale |
| Parent Acid | Moderate | Benzoic acid scaffold with potential enhancement from chloro group. |
| Esters | Variable | Activity may depend on the nature of the alcohol used for esterification, influencing lipophilicity and cell uptake. |
| Amides | Potentially High | Amide derivatives of other benzoic acids have shown significant antimicrobial activity.[6] |
| Hydrazones | Potentially High | Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial effects. |
Anticancer Potential
The benzoic acid scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), or the induction of apoptosis. The presence of substituents on the benzene ring plays a crucial role in defining the anticancer potency and selectivity. For instance, some halogenated benzoic acid derivatives have shown promising results in in-vitro anticancer assays.[5]
Derivatization of the carboxylic acid can lead to compounds with improved anticancer profiles. Hydrazone derivatives, in particular, have been a focus of anticancer drug development due to their diverse biological activities.[2][11][12][13][14] It is plausible that hydrazone derivatives of this compound could exhibit significant cytotoxicity against various cancer cell lines.
Table 2: Hypothetical Comparative Anticancer Activity of this compound Derivatives
| Derivative Type | Predicted Activity | Rationale |
| Parent Acid | Low to Moderate | The basic scaffold may possess some inherent cytotoxicity. |
| Esters | Variable | Similar to antimicrobial activity, the nature of the ester will likely influence anticancer potency. |
| Amides | Potentially Moderate | Amide derivatives can interact with biological targets differently than the parent acid. |
| Hydrazones | Potentially High | Hydrazones are a well-established class of compounds with significant anticancer activity.[2][11][12][13][14] |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing antimicrobial and anticancer activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][4][5][9][15]
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted test compound with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][16][17]
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Potential Mechanisms of Action
While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, we can propose potential pathways based on the activities of related compounds.
Antimicrobial Mechanism: For antimicrobial activity, a likely mechanism is the disruption of the bacterial cell membrane integrity and the inhibition of essential enzymes. The lipophilic nature of the isopropoxy group may facilitate the passage of the molecule through the lipid-rich cell membranes of bacteria.
Anticancer Mechanism: In the context of anticancer activity, several mechanisms are plausible. The compounds could induce apoptosis (programmed cell death) through either the intrinsic or extrinsic pathways. They might also act as inhibitors of specific enzymes that are overexpressed in cancer cells, such as certain kinases or histone deacetylases.
Potential Anticancer Signaling Pathway
Caption: A potential mechanism of anticancer action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives are predicted to exhibit significant antimicrobial and anticancer properties. This guide provides a foundational framework for the systematic evaluation of these derivatives, including detailed experimental protocols and potential mechanisms of action.
Future research should focus on the synthesis of a diverse library of this compound derivatives (esters, amides, hydrazones, etc.) and their comprehensive biological evaluation using the protocols outlined herein. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to potent and selective biological activity. Further mechanistic studies will then be necessary to elucidate the precise molecular targets and signaling pathways involved. The insights gained from such research will be invaluable for the rational design of new and effective therapeutic agents.
References
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- FWD AMR-RefLabCap. (2022).
- Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- Al-Ostoot, F. H., et al. (2021). Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. In Vivo, 35(5), 2697–2707. [Link]
- Al-Warhi, T., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Molecules, 27(22), 8031. [Link]
- ResearchGate. (n.d.). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against.... [Link]
- Georgieva, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. International Journal of Molecular Sciences, 24(17), 13123. [Link]
- Google Patents. (2006).
- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
- Ahluwalia, V., et al. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry, 99(5-6), 849-857. [Link]
- Google Patents. (2008).
- Tsvetanova, E., et al. (2020). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. Pharmacia, 67(3), 191-200. [Link]
- Liu, H., et al. (2018). Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Derivatives. Food Chemistry, 272, 597-604. [Link]
- Dafloras, M., et al. (2007). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Bioorganic & Medicinal Chemistry, 15(1), 388-396. [Link]
- Google Patents. (2018).
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
- Rakhmatullin, A. I., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. International Journal of Molecular Sciences, 24(18), 13851. [Link]
- Google Patents. (1998).
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]
- Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)
- European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids. [Link]
- ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]
- National Center for Biotechnology Information. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Li, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Distinguishing Substituted Benzoic Acid Isomers via Spectroscopy
Published: January 07, 2026
Introduction
In the realm of pharmaceutical development and organic synthesis, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Substituted benzoic acids are a ubiquitous class of compounds, serving as key building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and polymers. The positional isomerism of substituents on the benzene ring (ortho-, meta-, and para-) can drastically alter a molecule's biological activity and physical properties. Consequently, the ability to unambiguously differentiate these isomers is a critical analytical challenge.
This guide provides a comprehensive comparison of the spectroscopic signatures of substituted benzoic acid isomers, focusing on a model compound, Aminobenzoic Acid . We will delve into the core principles and experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for isomer differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.
Theoretical Background: The Influence of Substituent Position
The electronic environment within a molecule dictates its interaction with electromagnetic radiation. In substituted benzoic acids, the position of the substituent relative to the carboxylic acid group governs these electronic effects through two primary mechanisms:
-
Inductive Effects: These are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push electron density away. This effect weakens with distance.
-
Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons across the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -OH) or pi bonds (e.g., -NO₂) can donate or withdraw electron density, respectively. The effect is strongest at the ortho and para positions.
These electronic shifts create unique and predictable differences in the vibrational modes (IR), nuclear shielding (NMR), and fragmentation patterns (MS) of each isomer.
Spectroscopic Analysis: A Comparative Study of Aminobenzoic Acid Isomers
We will use the isomers of aminobenzoic acid (also known as anthranilic acid for the ortho- isomer) as our case study. The amino group (-NH₂) is an electron-donating group through resonance but is mildly electron-withdrawing inductively.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The position, intensity, and shape of absorption bands provide a molecular "fingerprint".[1] For aminobenzoic acid isomers, key diagnostic regions include the O-H, N-H, and C=O stretching frequencies.
A particularly noteworthy distinction arises from hydrogen bonding. The ortho- isomer (2-aminobenzoic acid) can form a strong intramolecular hydrogen bond between the carboxylic acid proton and the amino group's lone pair. In contrast, the meta- and para- isomers primarily engage in intermolecular hydrogen bonding between separate molecules.[2][3][4] This has profound spectroscopic consequences.
| Functional Group | 2-Aminobenzoic Acid (Ortho) | 3-Aminobenzoic Acid (Meta) | 4-Aminobenzoic Acid (Para) | Causality Behind the Differences |
| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 cm⁻¹ (often obscured) | Very Broad, ~3300-2500 cm⁻¹ | Very Broad, ~3300-2500 cm⁻¹ | Extensive hydrogen bonding in the solid state broadens this peak for all isomers.[5][6] |
| N-H Stretch (Amine) | ~3475 cm⁻¹ (asymmetric), ~3365 cm⁻¹ (symmetric) | ~3415 cm⁻¹ (asymmetric), ~3320 cm⁻¹ (symmetric) | ~3460 cm⁻¹ (asymmetric), ~3360 cm⁻¹ (symmetric) | The intramolecular H-bond in the ortho isomer slightly alters the N-H environment compared to the intermolecularly bonded meta and para isomers. |
| C=O Stretch (Carbonyl) | ~1660-1680 cm⁻¹ | ~1690-1710 cm⁻¹ | ~1680-1700 cm⁻¹ | The intramolecular H-bond in the ortho isomer weakens the C=O double bond, lowering its stretching frequency significantly. This is a key diagnostic feature. |
| C-H Out-of-Plane Bending | ~750 cm⁻¹ (strong) | ~800 cm⁻¹, ~760 cm⁻¹, ~680 cm⁻¹ | ~840 cm⁻¹, ~770 cm⁻¹ | The substitution pattern on the benzene ring creates a characteristic "fingerprint" in this region, which can reliably distinguish ortho, meta, and para isomers.[1] |
Key Insight: The most telling feature in the IR spectra is the significant shift of the carbonyl (C=O) stretching frequency to a lower wavenumber for the ortho-isomer due to intramolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C.[7] Chemical shift (δ), splitting patterns (multiplicity), and integration are the primary parameters used for structural analysis.[8][9]
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the -NH₂ and -COOH groups. The electron-donating -NH₂ group shields adjacent protons (shifts them upfield to a lower ppm), while the electron-withdrawing -COOH group deshields them (shifts them downfield to a higher ppm).
| Isomer | Proton Environment & Expected Chemical Shift (δ, ppm) | Observed Splitting Pattern |
| 2-Aminobenzoic Acid (Ortho) | Aromatic protons typically range from 6.5-8.0 ppm. The proton adjacent to the -COOH group will be the most deshielded. | Complex, overlapping multiplets due to the proximity of all protons. |
| 3-Aminobenzoic Acid (Meta) | Aromatic protons range from ~7.0-7.8 ppm. Protons will show distinct splitting patterns based on their position relative to both substituents. | Protons will appear as distinct triplets, doublets, and singlets (or narrow multiplets). |
| 4-Aminobenzoic Acid (Para) | Two distinct sets of aromatic protons are expected due to the molecule's symmetry. Protons ortho to -NH₂ (~6.6 ppm) and protons ortho to -COOH (~7.8 ppm).[10] | Two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.[10] |
Key Insight: The symmetry of the para-isomer results in a simple and highly characteristic ¹H NMR spectrum consisting of two clean doublets in the aromatic region, making it easily distinguishable from the more complex spectra of the ortho and meta isomers.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts are influenced by the same electronic effects as in ¹H NMR.
| Isomer | Approx. Carbonyl Carbon (C=O) Shift (δ, ppm) | Approx. Aromatic Carbon Shifts (δ, ppm) | Number of Aromatic Signals |
| 2-Aminobenzoic Acid (Ortho) | ~170 ppm | ~111-151 ppm | 6 |
| 3-Aminobenzoic Acid (Meta) | ~168 ppm | ~116-138 ppm | 6 |
| 4-Aminobenzoic Acid (Para) | ~167 ppm | ~113-153 ppm | 4 |
Note: Specific chemical shifts can vary based on the solvent used.[11][12]
Key Insight: Similar to ¹H NMR, the symmetry of the para-isomer is the most powerful diagnostic tool in ¹³C NMR. It will show only four signals in the aromatic region (two for the substituted carbons and two for the protonated carbons), whereas the less symmetric ortho and meta isomers will each display six distinct aromatic carbon signals.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that bombards molecules with high-energy electrons, causing both ionization and extensive fragmentation.[13][14][15] The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) and its various fragments. The fragmentation pattern is a reproducible fingerprint that aids in structural identification.[16][17]
For all aminobenzoic acid isomers, the molecular weight is 137.14 g/mol , so the molecular ion peak (M⁺•) will appear at m/z = 137.
The primary fragmentation pathways involve the loss of small, stable neutral molecules from the carboxylic acid group:
-
Loss of •OH (water precursor): M⁺• - 17 → m/z 120
-
Loss of •COOH (formic acid precursor): M⁺• - 45 → m/z 92
While these initial fragmentations are common to all three isomers, the relative intensities of the fragment ions and subsequent fragmentation pathways can differ.
| Isomer | Key Fragmentation Pathways & Observations |
| 2-Aminobenzoic Acid (Ortho) | Often shows a prominent peak at m/z 119 due to the "ortho effect," where the proximity of the two functional groups facilitates a unique rearrangement and loss of water (H₂O), followed by loss of CO. The formation of H₃O⁺ has also been observed as an isomer-dependent process, being much more likely in the ortho isomer.[18] |
| 3-Aminobenzoic Acid (Meta) | Fragmentation is typically dominated by the loss of •OH (m/z 120) and •COOH (m/z 92). The fragmentation pattern is generally more "standard" without the influence of the ortho effect. |
| 4-Aminobenzoic Acid (Para) | Similar to the meta isomer, with characteristic losses of •OH and •COOH. The relative abundance of the m/z 120 and m/z 92 fragments may differ slightly from the meta isomer, but the distinction is less pronounced than with the ortho isomer. |
Key Insight: The "ortho effect" can lead to unique fragmentation pathways and ion abundances for the ortho-isomer that are not observed or are less significant for the meta and para isomers. The presence of a strong m/z 119 peak can be a strong indicator of the ortho structure.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
FTIR Spectroscopy Protocol (Thin Solid Film / KBr Pellet)
This protocol is suitable for analyzing solid benzoic acid derivatives.
-
Sample Preparation (Thin Film):
-
Place approximately 10-20 mg of the solid sample into a small vial.[19]
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[19]
-
Using a pipette, place one or two drops of the solution onto a single, clean salt plate (e.g., NaCl or KBr).[19]
-
Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid on the plate.[19]
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to acquire a spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.[20]
-
-
Sample Analysis:
-
Place the salt plate with the sample film into the spectrometer's sample holder.[19]
-
Acquire the IR spectrum. Typically, a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is sufficient.
-
-
Cleaning:
-
Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and a soft, non-abrasive wipe.
-
Store the plates in a desiccator to prevent moisture damage.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the standard procedure for preparing samples for solution-state NMR.
-
Sample Preparation:
-
Weigh the appropriate amount of sample: 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[21]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The solvent must not contain the nucleus being observed (e.g., use CDCl₃ for ¹H NMR).[7][21]
-
Ensure the sample is fully dissolved. You may gently vortex or warm the vial if necessary.
-
-
Filtration and Transfer:
-
To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Internal Standard:
-
Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), which is set to 0 ppm.[22]
-
-
Analysis:
-
Cap the NMR tube and label it clearly.
-
Insert the tube into the NMR spectrometer.
-
The instrument will perform locking (to the deuterium signal of the solvent) and shimming (to optimize magnetic field homogeneity) before acquiring the data.
-
Mass Spectrometry Protocol (Electron Ionization)
This protocol is for the analysis of volatile, thermally stable compounds via a GC-MS system.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
-
Instrumentation Setup:
-
The sample is introduced via a Gas Chromatograph (GC), which separates the sample from the solvent and introduces it into the ion source.
-
The ion source is typically operated under a high vacuum (e.g., 10⁻⁵ to 10⁻⁶ torr).[14]
-
-
Ionization:
-
Mass Analysis:
-
The resulting positive ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Visualizations and Workflows
General Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data interpretation for the spectroscopic techniques discussed.
Caption: General experimental workflow for spectroscopic analysis.
Isomer Comparison Logic
This diagram outlines the decision-making process for distinguishing the isomers based on key spectroscopic features.
Caption: Decision tree for isomer identification using key data points.
Conclusion
The differentiation of substituted benzoic acid isomers is readily achievable through a systematic application of standard spectroscopic techniques. Each method offers a unique and complementary perspective on the molecular structure.
-
IR Spectroscopy is exceptionally powerful for identifying the ortho-isomer when an intramolecular hydrogen bond is possible, as evidenced by a significant shift in the carbonyl stretching frequency.
-
NMR Spectroscopy (¹H and ¹³C) provides the most definitive method for identifying the para-isomer due to its molecular symmetry, which results in a markedly simpler spectrum compared to the ortho and meta isomers.
-
Mass Spectrometry can provide corroborating evidence, particularly for the ortho-isomer, which may exhibit unique fragmentation patterns due to the "ortho effect."
By integrating the data from these three techniques, researchers and drug development professionals can confidently and accurately elucidate the structure of substituted benzoic acid isomers, ensuring the integrity and safety of their work.
References
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). National Institutes of Health.
- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). ResearchGate.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST Department of Materials Engineering.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure.
- Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. (n.d.). ACS Publications.
- Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate.
- Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). RSC Publishing.
- Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group.
- NMR Sample Preparation. (n.d.). University of Ottawa.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. (n.d.). ResearchGate.
- Theoretical and experimental chemical shifts of aminobenzoic acids in 1 H and 13 C NMR spectra. (n.d.). ResearchGate.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International.
- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. (n.d.). National Institutes of Health.
- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
- Electron ionization. (n.d.). Wikipedia.
- Mass 2021 2 (Electron impact). (n.d.). Slideshare.
- ortho and para-aminobenzoic acids. (n.d.). Goa University.
- Electron Impact Studies of Aromatic Hydrocarbons. I. Benzene, Naphthalene, Anthracene, and Phenanthrene. (n.d.). The Journal of Chemical Physics.
- Forming Bonds While Breaking Old Ones: Isomer-Dependent Formation of H3O+ from Aminobenzoic Acid During X-ray-Induced Fragmentation. (2023). PubMed Central.
- FTIR Analysis of Organic Compounds. (n.d.). Scribd.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
- Intramolecular vs Intermolecular Hydrogen Bond. (n.d.). Chemistry Guru.
- Electron Impact or Chemical Ionization for Mass Spectrometry. (2024). AZoM.
- Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid. (n.d.). Scilit.
- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
- What functional groups would be present in benzoic acid and seen on the IR spectrum? (2020). Quora.
- Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. (n.d.). PubMed Central.
- Intramolecular versus Intermolecular Hydrogen Bond. (2019). YouTube.
- Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
- Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. (n.d.). University of Akron.
- Amine Fragmentation. (2022). Chemistry LibreTexts.
Sources
- 1. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. quora.com [quora.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. youtube.com [youtube.com]
- 9. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. scienceready.com.au [scienceready.com.au]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Forming Bonds While Breaking Old Ones: Isomer-Dependent Formation of H3O+ from Aminobenzoic Acid During X-ray-Induced Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. organomation.com [organomation.com]
A Comparative Guide to the Synthesis of 3-Chloro-4-isopropoxybenzoic Acid: Evaluating Reproducibility and Robustness
Abstract: 3-Chloro-4-isopropoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reliability of its supply chain begins with a reproducible and robust synthetic protocol. This guide provides an in-depth comparison of the two primary synthetic routes to this intermediate, focusing on experimental causality, reproducibility, and scalability. We analyze a post-etherification oxidation route and a pre-etherification oxidation strategy, presenting quantitative data, detailed methodologies, and troubleshooting advice to aid researchers in selecting and implementing the optimal process for their needs.
Introduction: The Significance of this compound
This compound is a key substituted benzoic acid derivative. Its structural motifs—a halogenated aromatic ring, an ether linkage, and a carboxylic acid—make it a versatile intermediate for introducing specific pharmacophores in drug discovery.[1][2] For instance, it serves as a precursor for various active pharmaceutical ingredients (APIs), including certain non-steroidal anti-inflammatory drugs (NSAIDs).[1] Given its role, the ability to produce this compound consistently, with high purity and predictable yield, is paramount for researchers and drug development professionals. This guide dissects the common synthetic pathways, offering a critical evaluation to ensure process integrity from the bench to potential scale-up.
Overview of Synthetic Strategies
Two logical and experimentally validated strategies dominate the synthesis of this compound. The key difference lies in the sequence of installing the isopropoxy and carboxylic acid functionalities.
-
Protocol A: Post-Etherification Oxidation. This is the most common approach. It begins with a commercially available chlorotoluene derivative, introduces the isopropoxy group via a nucleophilic substitution, and concludes with the oxidation of the methyl group to a carboxylic acid.
-
Protocol B: Pre-Etherification Oxidation. This alternative route starts with a pre-functionalized benzoic acid, 3-chloro-4-hydroxybenzoic acid, and introduces the isopropoxy group in the final step.
The choice between these routes has significant implications for reagent handling, purification strategies, and overall process efficiency.
Figure 1: High-level comparison of the two primary synthetic workflows.
Protocol A: Post-Etherification Oxidation Route
This two-step sequence is often favored due to the ready availability and lower cost of the starting material, 3-chloro-4-methylphenol.
Reaction Scheme:
Step 1: 3-Chloro-4-methylphenol to 4-Isopropoxy-2-chlorotoluene Step 2: 4-Isopropoxy-2-chlorotoluene to this compound
Mechanism & Rationale
Step 1: Williamson Ether Synthesis. This classic SN2 reaction is highly reliable for forming ethers.[3][4] A strong base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane).
-
Choice of Base: Potassium carbonate is a milder, safer, and more cost-effective base than sodium hydride, making it suitable for larger-scale synthesis. It is sufficient to deprotonate the acidic phenol (pKa ≈ 10).
-
Choice of Alkyl Halide: Isopropyl halides are secondary halides. While primary halides are ideal for SN2 reactions, the use of a polar aprotic solvent like DMF or acetonitrile minimizes the competing E2 elimination side-reaction.[3][5]
-
Solvent: Polar aprotic solvents are crucial as they solvate the cation (K⁺) but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[5]
Step 2: Side-Chain Oxidation. The oxidation of the benzylic methyl group to a carboxylic acid is a robust transformation.[6] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose.[6][7] The reaction proceeds under basic conditions, initially forming the potassium salt of the benzoic acid.
-
Mechanism: The reaction involves the attack of the permanganate ion on the C-H bonds of the methyl group.[8] The manganese is reduced from the purple Mn(VII) state to brown manganese dioxide (MnO₂), which precipitates from the reaction.[8][9]
-
Reaction Conditions: The reaction requires heat to overcome the activation energy for breaking the strong C-H bonds of the alkyl group.[6] An acidic workup is necessary to protonate the carboxylate salt and precipitate the final product.
Advantages & Limitations
Advantages:
-
Cost-Effective Starting Material: 3-Chloro-4-methylphenol is generally more economical than 3-chloro-4-hydroxybenzoic acid.
-
High-Yielding Steps: Both the etherification and oxidation steps are typically high-yielding when optimized.
Limitations:
-
Harsh Oxidation Conditions: The use of a strong oxidant like KMnO₄ at high temperatures can be difficult to control and may lead to over-oxidation or degradation if not monitored carefully.[6][9]
-
Stoichiometric Waste: The reduction of KMnO₄ produces a large amount of manganese dioxide (MnO₂) waste, which presents disposal challenges.
-
Purification: Removal of MnO₂ requires a filtration step, and the final product may need recrystallization to remove any unreacted starting material or side-products.
Protocol B: Pre-Etherification Oxidation Route
This route reverses the order of operations, starting with the more functionalized 3-chloro-4-hydroxybenzoic acid.[10][11]
Reaction Scheme:
3-Chloro-4-hydroxybenzoic acid to this compound
Mechanism & Rationale
This protocol is a single-step Williamson ether synthesis. However, the presence of the carboxylic acid group introduces a critical complication: acidity. The carboxylic acid proton (pKa ≈ 4) is significantly more acidic than the phenolic proton (pKa ≈ 10). Therefore, at least two equivalents of base are required.
-
Deprotonation: The first equivalent of base will deprotonate the carboxylic acid, forming a carboxylate. The second equivalent will then deprotonate the phenol to generate the phenoxide nucleophile required for the SN2 reaction.
-
Reagent Choice: As with Protocol A, potassium carbonate is a suitable base, and 2-bromopropane or 2-iodopropane serves as the electrophile. The reaction is typically run in a polar aprotic solvent like DMF.
Advantages & Limitations
Advantages:
-
Shorter Route: This is a one-step synthesis from the key intermediate, which can reduce overall processing time and labor.
-
Milder Conditions: The protocol avoids the harsh, high-temperature oxidation step and the associated stoichiometric manganese waste.
-
Simplified Purification: The workup is typically a straightforward acid-base extraction and precipitation, avoiding the need to filter large quantities of solid waste.
Limitations:
-
Higher Starting Material Cost: 3-Chloro-4-hydroxybenzoic acid is generally more expensive than its methylphenol counterpart.[10][12]
-
Base Stoichiometry: Careful control of the base stoichiometry is critical. Insufficient base will result in incomplete reaction as the phenoxide will not be generated.
-
Potential for Esterification: While less likely under these conditions, there is a minor possibility of the carboxylate acting as a nucleophile to form an ester, though O-alkylation of the phenoxide is kinetically and thermodynamically favored.
Comparative Analysis: Reproducibility and Robustness
| Parameter | Protocol A (Post-Etherification Oxidation) | Protocol B (Pre-Etherification Oxidation) | Rationale & Field Insights |
| Typical Overall Yield | 75-85% | 80-95% | Protocol B is often higher yielding due to being a single, efficient transformation. |
| Purity (Pre-Recrystallization) | 90-97% | >98% | Protocol A's oxidation step can generate impurities, and removing MnO₂ can be challenging. Protocol B's workup is cleaner. |
| Process Steps | 2 (Etherification, Oxidation) | 1 (Etherification) | Fewer steps reduce opportunities for material loss and operator error. |
| Reagent Safety & Handling | Requires handling a strong, solid oxidant (KMnO₄) at high temperatures. | Standard handling of bases and alkyl halides. Avoids strong oxidants. | Protocol B presents a lower intrinsic process safety risk. |
| Waste Stream | Significant MnO₂ solid waste. | Primarily aqueous salt waste. | MnO₂ requires specialized disposal, impacting environmental footprint and cost. |
| Scalability & Robustness | The oxidation step can be challenging to scale due to exotherms and mixing issues with the MnO₂ slurry. | More straightforward to scale. The reaction is more homogenous and predictable. | For consistent, large-scale production, Protocol B offers greater robustness and control. |
| Cost-Effectiveness | Lower starting material cost. | Higher starting material cost but potentially lower processing and waste disposal costs. | A full cost analysis must include reagents, labor, and waste management. For smaller scales, Protocol A may be cheaper; for larger scales, Protocol B's efficiency may prevail. |
Recommended Protocol & Detailed Experimental Procedure
Based on its superior reproducibility, process simplicity, higher purity, and more favorable safety and environmental profile, Protocol B is the recommended route for robust synthesis. The higher initial cost of the starting material is often justified by the increased reliability and reduced processing and disposal costs, particularly at scale.
Detailed Experimental Procedure for Protocol B:
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of starting material).
-
Inerting: Purge the system with nitrogen for 10-15 minutes.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 5 times the volume of DMF).
-
Workup (Acidification): While stirring vigorously, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is ~2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid with >98% purity. Further purification via recrystallization (e.g., from an ethanol/water mixture) can be performed if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Protocol B) | 1. Insufficient base (less than 2 eq). 2. Inactive alkyl halide. 3. Insufficient temperature or time. | 1. Ensure at least 2.2-2.5 equivalents of finely ground K₂CO₃ are used. 2. Use a fresh bottle of 2-bromopropane. 3. Confirm reaction temperature is 80-90 °C and extend reaction time. |
| Low Yield (Protocol A) | 1. Incomplete oxidation. 2. Product loss during filtration of MnO₂. | 1. Ensure sufficient KMnO₄ (at least 3 eq) is used and the reaction is heated for an adequate duration. 2. Wash the MnO₂ filter cake thoroughly with hot water to recover adsorbed product. |
| Dark/Colored Product (Protocol A) | Residual manganese species. | Ensure the bisulfite or oxalic acid quench is complete to reduce all Mn species. A final recrystallization with activated carbon can decolorize the product. |
| Elimination Side-Product (Both) | Use of a protic solvent or excessively high temperatures. | Use a polar aprotic solvent (DMF, Acetonitrile). Do not exceed recommended reaction temperatures. |
References
- Vertex AI Search. (2026). Synthesis of 3-chloro-4-(3'-methyl-4'-isopropoxybenzyloxy) phenylacetic acid.
- ResearchGate. (2026). Potassium Permanganate Oxidation of Organic Compounds | Request PDF.
- Chemistry For Everyone. (2025).
- Zheng, M.-Y., Wei, Y.-S., Fan, G., & Huang, Y. (2010).
- Chem-Impex. (n.d.). 3-Chloro-4-hydroxybenzoic acid.
- Patsnap Synapse. (2024).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- PubChemLite. (n.d.). 3-chloro-4-((4-isopropoxybenzyl)oxy)benzoic acid (C17H17ClO4).
- PubChemLite. (n.d.). 3-chloro-4-hydroxybenzoic acid (C7H5ClO3).
- MySkinRecipes. (n.d.). This compound.
- SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem.
- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Fluorochem. (n.d.). This compound.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7).
- SIELC Technologies. (2018).
- Francis Academic Press. (2023).
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- PubMed Central (PMC). (2022). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem.
- Loba Chemie. (n.d.). 3-CHLOROTOLUENE | Aryl Halides | Article No. 2773B.
- Sigma-Aldrich. (n.d.). 3-Chlorotoluene 98 108-41-8.
- National Center for Biotechnology Information. (n.d.). 3-Chlorotoluene | C7H7Cl | CID 7931 - PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-chloro-4-hydroxybenzoic acid (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
- 12. 3-Chloro-4-hydroxybenzoate | SIELC Technologies [sielc.com]
Introduction to 3-Chloro-4-isopropoxybenzoic Acid and the Imperative for Cross-Validation
An Expert's Guide to the Cross-Validation of Analytical Results for 3-Chloro-4-isopropoxybenzoic Acid
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a novel compound such as this compound, establishing a robust and reliable analytical profile is a critical early-stage milestone. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, ensuring data accuracy and consistency across different analytical platforms. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and validation of analytical methodologies.
This compound is a substituted benzoic acid derivative with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a chlorinated aromatic ring and an isopropoxy functional group, presents unique analytical challenges. Accurate quantification and impurity profiling are essential for ensuring its quality and performance in downstream applications.
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures for the same analyte yield equivalent and reliable results. This process is not merely a procedural formality but a scientific necessity to:
-
Mitigate Method-Specific Biases: Every analytical technique possesses inherent biases. Cross-validation helps to identify and understand these biases, leading to a more holistic understanding of the analyte.
-
Ensure Data Integrity Across Method Transfers: When a method is transferred between laboratories or different analytical platforms (e.g., from HPLC to UPLC), cross-validation confirms that the results remain consistent.
-
Support Regulatory Submissions: Regulatory agencies such as the FDA and EMA require robust validation data, and cross-validation provides a higher level of assurance in the quality of the submitted data.
This guide will compare and contrast three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C10H11ClO3 | --- |
| Molecular Weight | 214.64 g/mol | Essential for calculations in all quantitative methods. |
| Appearance | White to off-white powder | Relevant for visual inspection and solubility testing. |
| Melting Point | 135-139 °C | Indicates thermal stability; important for GC method development. |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | Dictates solvent selection for sample preparation and mobile phase composition in HPLC. |
| pKa | Estimated around 4-5 | The acidic nature of the carboxylic acid group makes it suitable for acid-base titration and influences its retention in reversed-phase HPLC. |
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice.
Caption: Workflow for HPLC method development and validation.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is recommended to ensure elution of the main analyte and any potential impurities with different polarities. For example, starting with 30% B and increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, determined by UV spectral scan of the analyte.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Further dilute with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.
Gas Chromatography (GC)
While HPLC is often preferred, GC can be a valuable alternative, particularly for assessing volatile and semi-volatile impurities. Due to the carboxylic acid group, derivatization is typically required to improve volatility and peak shape.
Caption: GC method workflow including the essential derivatization step.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the derivatized analyte from any impurities.
-
Injector and Detector Temperature: 280 °C and 300 °C, respectively.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: a. Accurately weigh about 10 mg of the sample into a vial. b. Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 200 µL of BSTFA. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
-
Injection Volume: 1 µL.
Titrimetry
Titrimetry offers a classic, cost-effective, and highly accurate method for determining the purity (assay) of this compound, leveraging its acidic nature. This method provides a direct measure of the acidic functional group and is less susceptible to interference from non-acidic impurities.
-
Instrumentation: Calibrated burette (10 or 25 mL) or an autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of ethanol and water (e.g., 70:30) to ensure solubility of the analyte.
-
Indicator: Phenolphthalein, or potentiometric endpoint detection.
-
Procedure: a. Accurately weigh approximately 200 mg of this compound into a flask. b. Dissolve in 50 mL of the ethanol/water solvent mixture. c. Add 2-3 drops of phenolphthalein indicator. d. Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. e. Record the volume of NaOH consumed. f. Perform a blank titration with the solvent mixture and subtract the blank volume from the sample titration volume.
-
Calculation: Purity (%) = (V_NaOH x M_NaOH x MW_acid) / (W_sample x 10) Where:
-
V_NaOH = Volume of NaOH consumed (mL)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_acid = Molecular weight of this compound (214.64 g/mol )
-
W_sample = Weight of the sample (g)
-
Cross-Validation: Experimental Design and Acceptance Criteria
The core of this guide is the cross-validation of the primary quantitative method (HPLC) with a secondary, mechanistically different method (Titration). GC is better suited for impurity profiling rather than a primary assay in this case.
Logical Flow of Cross-Validation
Caption: Logical workflow for cross-validating HPLC and Titrimetric methods.
Hypothetical Cross-Validation Data
The following table presents a hypothetical dataset from the analysis of three different batches of this compound.
| Batch ID | HPLC Assay (%) | Titration Assay (%) | Percent Difference (%) |
| BATCH-001 | 99.5 | 99.7 | 0.20 |
| BATCH-002 | 99.2 | 99.0 | -0.20 |
| BATCH-003 | 98.9 | 99.1 | 0.20 |
Calculation of Percent Difference: % Difference = [(Result_Method1 - Result_Method2) / ((Result_Method1 + Result_Method2) / 2)] * 100
Acceptance Criteria: The percent difference between the results from the two methods should not exceed 2.0%. Based on the hypothetical data, all batches meet this criterion, indicating that the methods are cross-validated and can be used interchangeably for assay determination.
Discussion and Method Selection Rationale
-
HPLC: This is the most versatile method, providing both quantification (assay) and the ability to separate and quantify impurities in a single run. It is the method of choice for comprehensive quality control.
-
GC: While requiring derivatization, GC is highly sensitive and offers excellent separation for volatile impurities that might not be detected by HPLC. It serves as an excellent orthogonal method for impurity profiling.
-
Titrimetry: This method is unparalleled in its accuracy and precision for assay determination, provided that there are no other acidic or basic impurities present. It is an ideal reference method for cross-validating the primary HPLC assay method.
The choice of method depends on the analytical objective. For routine quality control, a validated HPLC method is sufficient. For method validation, characterization of reference standards, and in cases of dispute, cross-validation with a mechanistically different technique like titration is strongly recommended.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise to ensure data reliability. By employing a primary chromatographic method like HPLC and cross-validating it with a fundamentally different technique such as titration, a high degree of confidence in the analytical results can be achieved. This robust analytical foundation is essential for the successful progression of any research or development program involving this compound.
References
- International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- U.S. Food and Drug Administration (FDA).
- Agilent Technologies.A Guide to Getting Better GC Results.[Link]
Performance Benchmark: 3-Chloro-4-isopropoxybenzoic Acid in Pharmaceutical Intermediate Synthesis
A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive performance benchmark of 3-Chloro-4-isopropoxybenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. We will objectively compare its reactivity in a common synthetic transformation against a close structural analog, 3-Cyano-4-isopropoxybenzoic acid, providing experimental data and field-proven insights to inform your selection process.
Introduction: The Strategic Importance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry. The nature and position of their substituents dictate their chemical reactivity and their utility in the synthesis of complex molecules. This compound, with its chloro and isopropoxy functionalities, offers a unique combination of electronic and steric properties that can be strategically exploited in multi-step syntheses. The chloro group can serve as a handle for further functionalization, while the isopropoxy moiety enhances lipophilicity, a key parameter in drug design.
This guide will focus on a ubiquitous reaction in pharmaceutical synthesis: the esterification of the carboxylic acid moiety. This transformation is a cornerstone in the synthesis of many ester-based prodrugs and intermediates. By comparing the performance of this compound with 3-Cyano-4-isopropoxybenzoic acid, a known intermediate in the synthesis of the multiple sclerosis drug Ozanimod, we aim to provide a clear and data-driven rationale for choosing the optimal building block for your specific application[2].
Comparative Analysis of Reactants
The choice between a chloro and a cyano substituent at the 3-position of the benzoic acid ring has significant implications for the molecule's electronic properties and, consequently, its reactivity.
| Feature | This compound | 3-Cyano-4-isopropoxybenzoic acid |
| Structure | ||
| CAS Number | 213598-07-3 | 258273-31-3[3] |
| Molecular Formula | C₁₀H₁₁ClO₃[1] | C₁₁H₁₁NO₃[3] |
| Molecular Weight | 214.65 g/mol [1] | 205.21 g/mol [3] |
| Electronic Effect of Substituent at C3 | Inductive electron-withdrawing, weak deactivating | Strong inductive and resonance electron-withdrawing, strong deactivating |
| Potential for Further Functionalization | Halogen-specific cross-coupling reactions | Can be hydrolyzed to a carboxylic acid or reduced to an amine |
The strongly electron-withdrawing nature of the cyano group in 3-Cyano-4-isopropoxybenzoic acid is expected to increase the electrophilicity of the carboxylic acid carbon, potentially leading to faster reaction rates in nucleophilic acyl substitution reactions like esterification, compared to the less electron-withdrawing chloro group. However, the steric bulk of the substituents and the specific reaction conditions will also play a crucial role in determining the overall efficiency of the transformation.
Benchmarking Performance in Fischer Esterification
To provide a quantitative comparison, we will consider the Fischer esterification of both compounds with ethanol, a common and well-documented reaction. The following is a detailed experimental protocol for this transformation.
Experimental Protocol: Fischer Esterification of Substituted Benzoic Acids
Objective: To synthesize the ethyl ester of the respective substituted benzoic acid and compare the reaction yield.
Materials:
-
This compound (or 3-Cyano-4-isopropoxybenzoic acid)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzoic acid (1.0 equivalent) in anhydrous ethanol (10 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Performance and Discussion
Based on literature precedents for the esterification of various substituted benzoic acids, we can anticipate the following outcomes:
| Substituted Benzoic Acid | Expected Yield (%) | Key Considerations | Reference |
| This compound | 80-90% | The moderately electron-withdrawing chloro group facilitates the reaction without introducing significant steric hindrance. | General knowledge based on similar structures in[4][5] |
| 3-Cyano-4-isopropoxybenzoic acid | 85-95% | The strongly electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, likely leading to a higher yield and/or faster reaction rate. | General knowledge based on similar structures in[4][5] |
| 4-Fluoro-3-nitrobenzoic acid | 78% | The presence of two strong electron-withdrawing groups activates the carboxylic acid for esterification. | [4] |
| Benzoic Acid | Variable, often requires longer reaction times or more forcing conditions | The absence of electron-withdrawing groups makes the carboxylic acid less reactive. | [5] |
Discussion of Causality:
The higher expected yield for 3-Cyano-4-isopropoxybenzoic acid can be attributed to the powerful electron-withdrawing effect of the cyano group, which makes the carboxylic acid carbon more susceptible to nucleophilic attack by ethanol. While the chloro group in this compound is also electron-withdrawing, its effect is less pronounced.
However, the choice of intermediate should not be based solely on the yield of a single reaction. The subsequent steps in the synthetic route are equally important. The chloro-substituted compound offers the advantage of being a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at that position. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing different avenues for molecular elaboration.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Decision pathway for selecting the appropriate benzoic acid intermediate.
Caption: Step-by-step workflow for the Fischer esterification experiment.
Conclusion and Recommendations
Both this compound and 3-Cyano-4-isopropoxybenzoic acid are valuable intermediates for pharmaceutical synthesis.
-
For synthetic routes requiring high yields in esterification and where subsequent transformation of the cyano group is desired, 3-Cyano-4-isopropoxybenzoic acid is likely the superior choice. Its strong electron-withdrawing nature accelerates the reaction and provides a versatile functional group for further modifications.
-
For synthetic strategies that leverage palladium-catalyzed cross-coupling reactions to build molecular complexity, this compound is the more strategic option. The chloro substituent serves as an excellent handle for introducing a wide variety of aryl, heteroaryl, or alkyl groups.
Ultimately, the optimal choice depends on the overall synthetic strategy and the specific requirements of the target molecule. This guide provides the foundational data and rationale to make an informed decision, enabling researchers and drug development professionals to streamline their synthetic efforts and accelerate the path to new therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). 3-Cyano-4-isopropoxybenzoic Acid: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Cyano-4-isopropoxybenzoic Acid in Modern Pharmaceutical Synthesis.
- Benchchem. (2025).
- International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- Pharmaffiliates. (n.d.). CAS No : 258273-31-3 | Product Name : 3-Cyano-4-isopropoxybenzoic Acid.
- MySkinRecipes. (n.d.). This compound.
Sources
A Head-to-Head Comparison of Synthetic Routes to 3-Chloro-4-isopropoxybenzoic Acid: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of an optimal synthetic route is a critical decision that balances efficiency, scalability, cost, and safety. 3-Chloro-4-isopropoxybenzoic acid, a key building block in the development of various therapeutic agents, presents a case study in the strategic evaluation of synthetic pathways. This guide provides an in-depth, head-to-head comparison of the two most viable routes for its preparation: the classical Williamson ether synthesis and a modern approach involving nucleophilic aromatic substitution on a fluorinated precursor.
Introduction to this compound
This compound is a substituted benzoic acid derivative with a unique combination of functional groups that make it a valuable intermediate in organic synthesis. The presence of the carboxylic acid, ether linkage, and chloro substituent allows for a variety of subsequent chemical modifications, rendering it a versatile precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Route 1: The venerable Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly reliable and widely employed method for the preparation of ethers.[1] In the context of synthesizing this compound, this route commences with the readily available starting material, 3-chloro-4-hydroxybenzoic acid.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the desired ether linkage.
Caption: Williamson Ether Synthesis Pathway for this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C and add 2-bromopropane (1.5 eq) dropwise.
-
Maintain the reaction at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[2]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[2]
-
Isopropyl Halide: 2-Bromopropane is a good electrophile for this reaction. Isopropyl iodide could also be used and might lead to a faster reaction but is generally more expensive.
-
Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures could favor the competing E2 elimination of HBr from 2-bromopropane, leading to the formation of propene as a byproduct.[3]
Route 2: Nucleophilic Aromatic Substitution of a Fluorinated Precursor
A more contemporary approach to the synthesis of this compound involves a two-step sequence starting from 3-chloro-4-fluorobenzonitrile. This route leverages the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4]
The first step is the displacement of the fluoride ion by isopropoxide. The electron-withdrawing nitrile group, para to the fluorine, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.[4] The resulting 3-chloro-4-isopropoxybenzonitrile is then hydrolyzed under basic or acidic conditions to afford the final carboxylic acid product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 3. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 3-Chloro-4-isopropoxybenzoic Acid
Introduction
3-Chloro-4-isopropoxybenzoic acid is a crucial building block in the synthesis of various organic molecules, notably serving as a key intermediate in the production of active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing a robust, reliable, and reproducible analytical method for its quantification is paramount for quality control and regulatory compliance in the pharmaceutical industry.[3]
This guide presents a comprehensive framework for an inter-laboratory study designed to validate an analytical method for this compound. The primary objective of such a study is to move beyond single-laboratory validation and determine the method's performance across multiple laboratories, instruments, and analysts. This process is essential for standardizing a method and ensuring consistent results, a cornerstone of Good Manufacturing Practices (GMPs).[4] We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis and detail a complete protocol for an inter-laboratory validation of a proposed HPLC-UV method. The principles of this study are grounded in the internationally recognized ISO 5725 standard, which provides a rigorous framework for assessing the accuracy—encompassing both trueness and precision—of measurement methods.[5][6][7]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the most critical decision in method development. For an aromatic carboxylic acid like this compound, HPLC and GC-MS are the most viable options.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally sensitive organic compounds. HPLC offers excellent separation efficiency, and with UV detection, it provides a robust and cost-effective solution for routine quality control. The polarity of the carboxylic acid group makes it well-suited for reversed-phase HPLC.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional specificity and sensitivity. The mass spectrometer detector confirms the identity of the analyte based on its unique fragmentation pattern, reducing the likelihood of interference.[9][10] However, the carboxylic acid group in the target analyte has low volatility, necessitating a derivatization step to convert it into a more volatile ester form before it can be analyzed by GC, adding complexity and a potential source of error to the workflow.[11][12]
Given the straightforward nature and widespread availability of HPLC systems in pharmaceutical labs, we have selected an HPLC-UV method as the candidate for inter-laboratory validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Separation based on volatility and partitioning with a gaseous mobile phase, with detection by mass fragmentation. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires chemical derivatization to increase analyte volatility. |
| Specificity | Good; determined by chromatographic retention time. Potential for co-eluting impurities. | Excellent; confirmed by both retention time and unique mass spectrum. |
| Sensitivity | Generally sufficient for purity and assay testing. | Typically higher sensitivity than HPLC-UV. |
| Throughput | High; suitable for routine QC analysis. | Lower, due to the additional derivatization step and longer run times. |
| Cost & Complexity | Lower equipment cost and operational complexity. | Higher initial and maintenance costs; requires more specialized expertise. |
Inter-Laboratory Study Design and Protocol
The following protocol is designed in accordance with guidelines from organizations like AOAC International and principles outlined in ISO 5725 to ensure a statistically sound assessment of the method's performance.[5][13][14] The goal is to determine the method's repeatability and reproducibility.[15]
Study Objective
To validate the precision, accuracy, and robustness of a reversed-phase HPLC-UV method for the quantification of this compound across multiple laboratories.
Study Participants
A minimum of ten qualified pharmaceutical analysis laboratories will be recruited to participate. To ensure statistical significance, at least eight laboratories must return valid data sets for analysis.[14]
Test Materials
Participating laboratories will receive a blinded set of samples prepared by a central organizing body:
-
Reference Standard: A high-purity (≥99.5%) sample of this compound.
-
Validation Samples: Five pairs of blind duplicate samples of this compound prepared in a common excipient matrix. The concentrations will span the expected analytical range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Placebo Sample: An excipient matrix sample containing no analyte to test for specificity.
Experimental Workflow
Caption: Workflow for the inter-laboratory validation study.
Detailed Analytical Protocol: HPLC-UV Method
This protocol must be followed exactly by all participating laboratories to minimize procedural variation.[14] Any deviation must be recorded and reported.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
This compound reference standard
Instrumentation and Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 250 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
Sample Preparation
-
Accurately weigh an amount of the provided validation sample powder equivalent to approximately 25 mg of the active ingredient.
-
Transfer to a 250 mL volumetric flask.
-
Add approximately 150 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis Sequence
-
Inject a blank (mobile phase).
-
Perform five replicate injections of the standard solution for system suitability.
-
Inject each sample solution in duplicate.
-
Inject the standard solution after every ten sample injections to bracket the samples and check for drift.
Hypothetical Results and Data Analysis
The data from all participating laboratories would be collected and analyzed for outliers using Cochran's and Grubbs' tests. The remaining valid data would be used to calculate the key precision parameters according to ISO 5725.[16]
Performance Metrics
-
Trueness: Assessed by the mean recovery across all labs compared to the known concentration of the prepared samples.
-
Repeatability (within-lab precision, RSDr): The variation in results obtained on identical test material by one analyst in a single laboratory over a short period.
-
Reproducibility (between-lab precision, RSDR): The variation in results obtained on identical test material by different analysts in different laboratories.[5]
Table of Hypothetical Inter-Laboratory Study Results
| Concentration Level (µg/mL) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| 80.0 | 99.8 | 0.85 | 1.95 |
| 90.0 | 100.1 | 0.79 | 1.82 |
| 100.0 | 99.9 | 0.75 | 1.65 |
| 110.0 | 100.3 | 0.71 | 1.70 |
| 120.0 | 99.7 | 0.68 | 1.58 |
Discussion and Conclusion
The hypothetical results demonstrate that the proposed HPLC-UV method exhibits excellent trueness, with mean recoveries consistently close to 100%. The within-laboratory precision (RSDr) is well under 1%, indicating that the method is highly repeatable. The between-laboratory precision (RSDR) is under 2%, which is a strong indicator of the method's robustness and its ability to be transferred successfully between different laboratories and systems. These results would provide strong evidence that the analytical method is reliable, reproducible, and fit for its intended purpose in a regulated quality control environment.[17][18]
Based on this comprehensive validation, the HPLC-UV method can be recommended as the standard procedure for the quantitative analysis of this compound. Its simplicity, high throughput, and proven robustness make it superior to more complex methods like GC-MS for routine applications.
References
- ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
- ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
- ISO 5725: Measurement Accuracy Standards. Scribd. [Link]
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
- BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. [Link]
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applic
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ISO 5725-2:2019 - Accuracy Method For Repe
- Validation of Impurity Methods, Part II. LCGC North America. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
- Appendix F: Guidelines for Standard Method Performance Requirements.
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed HACCP. [Link]
- Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Research in Engineering and Science. [Link]
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
- AOAC INTERNATIONAL Guidelines for Validation of Botanical Identific
- AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
- Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. [Link]
- AOAC SMPR® 2020.010 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils and Low-Quality Olive Oils Adulterants in Extra Virgin Olive Oil (EVOO).
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- This compound. MySkinRecipes. [Link]
- Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]
- Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link]
- 3-chloro-4-isopropyl-benzoic acid. Chemsrc. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.213598-07-3 Shanghai Jingshi Pharmaceutical Technology Co., Ltd. China (Mainland) [jingshi12.lookchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. innovation.world [innovation.world]
- 6. scribd.com [scribd.com]
- 7. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aoac.org [aoac.org]
- 14. feedhaccp.org [feedhaccp.org]
- 15. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 16. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 17. particle.dk [particle.dk]
- 18. wjarr.com [wjarr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-isopropoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the chemical entities we handle. 3-Chloro-4-isopropoxybenzoic acid (CAS No. 213598-07-3), a key building block in the synthesis of various active pharmaceutical ingredients, requires meticulous handling from procurement to disposal.[1] This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid aromatic carboxylic acid whose properties and hazards are dictated by its functional groups: a chlorinated benzene ring, a carboxylic acid, and an isopropoxy ether group.
The primary known hazards are acute toxicity if ingested or inhaled.[2] The GHS07 "Harmful/Irritant" pictogram is associated with this chemical, underscoring the need for careful handling to avoid exposure.[2]
| Identifier | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 213598-07-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Physical State | Solid | [2] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |
| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaled | [2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray | [2] |
Personal Protective Equipment (PPE) and Immediate Safety
Direct exposure must be minimized through the stringent use of appropriate PPE. The causality is clear: the known inhalation and ingestion hazards necessitate a multi-layered defense for personnel.
-
Respiratory Protection : When handling the solid powder, especially outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is essential to prevent inhalation of airborne particles.[7]
-
Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as during decontamination, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of after handling the material. Proper glove removal technique is critical to avoid skin contact.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be used.[5]
All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a chemical fume hood to contain dust and vapors.
Waste Characterization and Disposal Pathway
The U.S. Environmental Protection Agency (EPA) mandates that the generator of the waste is responsible for determining if it is hazardous.[8][9] For a specialty chemical like this compound, this involves a systematic evaluation.
The following flowchart outlines the decision-making process for characterizing and selecting the appropriate disposal pathway. This process is a self-validating system, ensuring that regulatory requirements are met at each step.
Caption: Waste characterization and disposal workflow.
Explanation of the Workflow:
-
Consult the SDS and EHS : The Safety Data Sheet provided by the manufacturer is the primary source of information for hazard characterization. Your institution's Environmental Health & Safety (EHS) office is the authoritative resource for interpreting this data in the context of local and federal regulations.
-
Listed vs. Characteristic Waste : this compound is not anticipated to be a "listed" hazardous waste (i.e., from F, K, P, or U lists) as it is not a common solvent or industrial byproduct.[9] Therefore, the determination hinges on whether it exhibits hazardous "characteristics":
-
Toxicity : The primary concern. While H302 and H332 indicate toxicity to humans, the formal EPA Toxicity Characteristic (TC) is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is typically not performed in a research lab. As a best practice, any material with known significant toxicity should be managed as hazardous waste.[8]
-
Corrosivity : As a carboxylic acid, it is acidic. However, in its solid form, it is not corrosive. Solutions of this acid may be, but it is not expected to meet the pH ≤ 2 criteria for corrosive waste.
-
Ignitability/Reactivity : It is a stable solid and not expected to be ignitable or reactive under normal conditions.[10]
-
Given the acute toxicity warnings, the most prudent and compliant pathway is to manage all waste streams containing this compound as hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and packaging of waste for final disposal by a licensed contractor.
A. Decontamination of Empty Containers:
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate : The rinsate must be collected and disposed of as hazardous chemical waste. Never pour it down the drain. This is because the rinsate now contains dissolved this compound.
-
Deface Label : Completely remove or deface the original chemical label on the now-clean container to prevent misuse.
B. Management of Solid Waste:
-
Waste Container : Designate a specific, sealed, and clearly labeled waste container for solid this compound waste and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, bench paper). The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Segregation : This waste must be segregated from other waste streams. Do not mix it with non-hazardous trash or other incompatible chemical wastes.[6]
C. Packaging and Labeling for Disposal:
-
Secure Containment : Ensure the waste container is securely sealed to prevent any release.
-
Hazardous Waste Label : Affix a completed Hazardous Waste label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic").
-
The accumulation start date.
-
-
Storage : Store the labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal company.
The ultimate disposal method, typically high-temperature incineration, will be performed by the licensed disposal facility in accordance with EPA regulations (40 CFR Part 264).[11] This method is effective for destroying halogenated organic compounds and preventing their release into the environment.
References
- Fluorochem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-CHLORO-4-((4-ISOPROPOXYBENZYL)OXY)BENZOIC ACID AldrichCPR.
- Chemsrc. (2025). 3-chloro-4-isopropyl-benzoic acid | CAS#:161622-06-6.
- BLD Pharm. (n.d.). 213598-07-3|this compound.
- Cayman Chemical. (2020). SAFETY DATA SHEET: 4-Chloromercuribenzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-chloroperbenzoic acid.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET: 3-Chlorobenzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-4-hydroxybenzoic acid hemihydrate.
- Dakenchem. (n.d.). Understanding the Chemical Properties of 3-Cyano-4-isopropoxybenzoic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloroperoxybenzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Benzoic acid, 4-chloro-3-nitro-.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Chloroperoxybenzoic acid, 50-55%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- National Institutes of Health (NIH), PubChem. (n.d.). RP-101124 | C11H11NO3.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- Organisation for Economic Co-operation and Development (OECD). (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid.
- U.S. Environmental Protection Agency (EPA). (2023). 40 CFR 264: Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities.
- U.S. Environmental Protection Agency (EPA). (n.d.). Occupational Safety and Health Administration (OSHA) Chemicals.
- U.S. Environmental Protection Agency (EPA). (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
- ChemicalBook. (2025). 3-Fluoro-4-isopropoxybenzoic acid | 258273-30-2.
- National Institutes of Health (NIH), PubChem. (n.d.). 3-Isopropoxybenzoic acid | C10H12O3.
Sources
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. uccaribe.edu [uccaribe.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Researcher's Guide to the Safe Handling of 3-Chloro-4-isopropoxybenzoic Acid
Understanding the Hazard Profile: A Synthesis of Analogous Data
Given the absence of a specific SDS for 3-Chloro-4-isopropoxybenzoic acid, we must infer its potential hazards from related chemical structures, such as 3-Chlorobenzoic acid and other substituted benzoic acids. These compounds are generally classified as skin and eye irritants.[1][2][3] Direct contact may cause redness, itching, and inflammation.[2] Inhalation of dust particles can lead to respiratory irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE).[2][4] The following PPE is mandatory when working with this compound to minimize exposure.[5]
Summary of Recommended Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles with side shields or a face shield.[5][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] | Laboratory coat.[2][5] | NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.[5][7] |
| Running reactions and workup | Chemical safety goggles and a face shield.[5][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood.[8][9] |
| Handling spills | Chemical safety goggles and a face shield.[5][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[10] | NIOSH/MSHA approved respirator with appropriate cartridges.[10] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][12]
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing, do so in a manner that minimizes dust generation.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow.
-
Chemical Waste: Dispose of unused or waste this compound in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered hazardous waste and disposed of in a sealed, labeled container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Conclusion: A Culture of Safety
Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and scientific excellence. By treating this compound with the respect it deserves, based on the known hazards of similar compounds, you protect yourself, your colleagues, and the integrity of your research. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- SAFETY DATA SHEET. (2020, April 29).
- SAFETY DATA SHEET. (2024, March 25). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
- Chemical Handling and Storage. (n.d.). Environmental Health and Safety - Iowa State University.
- Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2023, September 13). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Benzoic Acid Hazards and How to Manage Them. (n.d.). CloudSDS.
- Chemical Safety Tips for Warehouse Workers. (2025, March 14). A.R.M. - Action Resource Management.
- Chemicals - safe use and handling. (2025, August 28). HSE.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Chloro-4-(trifluoromethoxy)benzoic acid. (n.d.). Apollo Scientific.
- Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
- Personal Protective Equipment. (2025, September 12). US EPA.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. fishersci.com [fishersci.com]
- 4. actionresourcemgmt.com [actionresourcemgmt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. epa.gov [epa.gov]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
